Avenaciolide
Description
Avenaciolid has been reported in Aspergillus fischeri with data available.
produced by Aspergillus avenaceus; inhibits glutamate transport in mitochondria, probably by releasing membrane bound cations; minor descriptor (75-83); on-line & Index Medicus search LACTONES (75-83); RN given refers to (3aR-(3aalpha,4alpha,6aalpha))-isome
Properties
CAS No. |
20223-76-1 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione |
InChI |
InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m1/s1 |
InChI Key |
GSTQYRQXFPSWSH-JHJVBQTASA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C |
Canonical SMILES |
CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C |
Synonyms |
avenaciolide |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Avenaciolide from Aspergillus avenaceus: A Technical Guide
Abstract
Avenaciolide, a naturally occurring bicyclic bis-lactone, has garnered significant scientific interest due to its diverse biological activities, including potent antifungal, antibacterial, and anticancer properties. First isolated from the filamentous fungus Aspergillus avenaceus, this secondary metabolite has demonstrated promising therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of Aspergillus avenaceus, extraction, and purification of the compound. Furthermore, this guide summarizes its physicochemical properties and biological activities, presenting quantitative data in structured tables and elucidating its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
The quest for novel bioactive compounds from natural sources has been a cornerstone of drug discovery. Fungi, particularly of the Aspergillus genus, are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological functions. Aspergillus avenaceus, a species first described in 1943, is a notable producer of such compounds.[1] In 1963, Brookes, Tidd, and Turner first reported the isolation of a potent antifungal lactone from this species, which they named this compound.[1][2]
This compound is a water-insoluble natural organic product.[3] Subsequent research has not only confirmed its antifungal activity but has also revealed its efficacy against mycobacteria and various cancer cell lines.[2][3][4] Its mechanism of action is multifaceted, involving the inhibition of mitochondrial glutamate transport and the targeting of MurA, an essential enzyme in bacterial cell wall biosynthesis.[3][5] This guide provides a detailed technical overview of the methodologies for isolating and studying this promising natural product.
Physicochemical Properties of this compound
This compound is a bicyclic bis-butyrolactone. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₄ | [2] |
| Molecular Weight | 266.33 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 137-138 °C | [2] |
| Optical Rotation | [α]D²⁰ -32.05° (c 0.78, EtOH) | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | [3] |
| UV λmax | 205 nm (in ethanol) | [2] |
| Infrared (IR) νmax | 2955, 2928, 2856, 1785, 1665 cm⁻¹ | [2] |
Experimental Protocols
Cultivation of Aspergillus avenaceus
The production of this compound is achieved through the submerged fermentation of Aspergillus avenaceus. While specific media compositions and culture conditions can be optimized to enhance yield, a general protocol is outlined below.[6][7][8][9]
Materials:
-
Aspergillus avenaceus culture
-
Malt Extract Agar (MEA) or Czapek Yeast Extract Agar (CYA) for initial culture
-
Liquid fermentation medium (e.g., 2% malt extract broth)
-
Sterile Erlenmeyer flasks
-
Shaking incubator
Protocol:
-
Inoculate Aspergillus avenaceus onto MEA or CYA plates and incubate at 25°C for 7-10 days until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a series of Erlenmeyer flasks containing the liquid fermentation medium with the spore suspension to a final concentration of approximately 10⁶ spores/mL.
-
Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25-28°C for 14-21 days.
Extraction and Purification of this compound
The isolation of this compound from the fermentation broth involves solvent extraction followed by chromatographic purification.[2][3][10][11][12]
Materials:
-
Fungal biomass and culture broth
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
Crystallization solvent (e.g., ethanol)
Protocol:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an equal volume of ethyl acetate or dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Monitor the fractions by TLC, visualizing the spots under UV light (254 nm) and/or with an appropriate staining reagent.
-
Combine the fractions containing this compound and concentrate them.
-
Recrystallize the purified this compound from a suitable solvent such as ethanol to obtain pure, colorless crystals.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.[2][13][14][15]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.25 (1H, d, J=2.8 Hz, H-3a), 5.65 (1H, d, J=2.8 Hz, H-3b), 4.95 (1H, m, H-6a), 4.45 (1H, m, H-4), 3.20 (1H, m, H-3a'), 2.10-1.20 (14H, m, -(CH₂)₇-), 0.88 (3H, t, J=6.9 Hz, -CH₃).[2]
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.2 (C-6), 170.5 (C-2), 138.5 (C-3), 122.0 (C-3'), 82.5 (C-6a), 78.0 (C-4), 45.5 (C-3a'), 31.9, 29.5, 29.3, 29.2, 26.8, 24.9, 22.8 (-(CH₂)₇-), 14.3 (-CH₃).[2]
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to confirm the structure.[16][17][18][19][20]
Biological Activity
This compound exhibits a broad spectrum of biological activities, as summarized in the tables below.
Antimicrobial Activity
| Organism | MIC (µg/mL) | Reference |
| Candida albicans | 6.25 | [2] |
| Mycobacterium tuberculosis H37Ra | 25 | [2][4] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2 | [21] |
| Bacillus anthracis | 1-2 | [21] |
| Streptococcus pyogenes | 1-2 | [21] |
| Candida glabrata | 1-2 | [21] |
Anticancer Activity
| Cell Line | IC₅₀ (µM) | Reference |
| Human Malignant Meningioma (HKBMM) | ~20-40 (after 24h) | [3] |
| Human Embryonic Kidney (HEK293) | 5.6 µg/mL (~21 µM) | [2] |
| Highly Aggressive Breast Cancer (HTB-26) | 10-50 | [22] |
| Pancreatic Cancer (PC-3) | 10-50 | [22] |
| Hepatocellular Carcinoma (HepG2) | 10-50 | [22] |
Mechanism of Action
The biological effects of this compound are attributed to its interaction with key cellular processes. Two primary mechanisms of action have been identified:
Inhibition of Mitochondrial Glutamate Transport
This compound acts as a specific inhibitor of glutamate transport in mitochondria.[3] This disruption of glutamate metabolism leads to mitochondrial dysfunction, which can trigger apoptosis, particularly in cancer cells that have altered metabolic dependencies.
Targeting of MurA in Bacterial Cell Wall Synthesis
In bacteria, particularly in MRSA, this compound targets the MurA enzyme.[5] MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurA, this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death.
Conclusion
This compound, a secondary metabolite from Aspergillus avenaceus, continues to be a molecule of significant interest due to its potent and diverse biological activities. This guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound, along with detailed experimental protocols. The elucidation of its mechanisms of action against both microbial pathogens and cancer cells highlights its potential as a lead compound for the development of new therapeutic agents. Further research into its biosynthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic applications.
References
- 1. 1028. This compound, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 4. Isolation of (-)-avenaciolide as the antifungal and antimycobacterial constituent of a Seimatosporium sp. Endophyte from the medicinal plant Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 7. [PDF] Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures | Semantic Scholar [semanticscholar.org]
- 8. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. polypeptide.com [polypeptide.com]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Biosynthetic studies with carbon-13: Fourier transform nuclear magnetic resonance spectra of the metabolite this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. preprints.org [preprints.org]
- 15. NMR profiling of biomolecules at natural abundance using 2D 1H-15N and 1H-13C multiplicity-separated (MS) HSQC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Avenaciolide: A Bicyclic Bis-Butyrolactone with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide is a naturally occurring bicyclic bis-butyrolactone first isolated from the fungus Aspergillus avenaceus.[1] It has since been identified in other fungal species, including Neosartorya fischeri. Structurally, it belongs to the furofuranone family of natural products.[2] this compound has garnered significant interest in the scientific community due to its diverse and potent biological activities, which include antifungal, anti-cancer, and antibacterial properties. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound, with a focus on its structure, mechanisms of action, and the experimental protocols used to elucidate its functions.
Chemical Structure and Properties
This compound is characterized by a bicyclic bis-butyrolactone core. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₄[3][4] |
| Molecular Weight | 266.33 g/mol [3][4] |
| IUPAC Name | (3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione[4] |
| CAS Number | 16993-42-3[3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility.[5] |
Biological Activities
This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.
Antifungal Activity
This compound was initially identified as an antifungal agent.[1] Its activity has been demonstrated against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal efficacy.
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | This compound Analogs | > 32 | [2] |
| Candida albicans | (E)-3-(furan-2-yl)acrylic acid (analog) | 64 - 512 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity
This protocol is based on the broth microdilution method.
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days to allow for sporulation.
-
Prepare a conidial suspension by flooding the culture with sterile 0.85% saline containing 0.025% Tween 20 and gently probing the surface.
-
Adjust the spore concentration to approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a final concentration range (e.g., 0.03 to 32 µg/mL).
-
-
Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi, this may be a 50% growth inhibition (MIC₅₀).
-
Anti-Cancer Activity in Malignant Meningioma
This compound has shown potent anti-cancer activity against human malignant meningioma cells.[7][8] Its mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[7][8]
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HKBMM (Malignant Meningioma) | This compound | ~160 | [8] |
| Ben-Men-1, IOMM-Lee (Meningioma) | Various FDA-approved drugs | - | [9] |
Experimental Protocol: Cell Viability Assay (CCK-8)
-
Cell Culture:
-
Culture human malignant meningioma cells (e.g., HKBMM) in a suitable medium (e.g., Ham's F12 medium with 15% FBS) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0-240 µM) for 24 hours.[8]
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
-
Cell Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell viability.
-
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment:
-
Culture meningioma cells on glass-bottom dishes.
-
Treat the cells with this compound (e.g., 200 µM) for 1-1.5 hours.[8]
-
-
ROS Detection:
-
Add a fluorescent ROS indicator, such as CellROX Green (5 µM), to the cells and incubate for 30 minutes.[8]
-
Wash the cells with PBS.
-
-
Imaging:
-
Observe the fluorescence using a fluorescence microscope. An increase in green fluorescence indicates an increase in ROS levels.
-
Experimental Protocol: Caspase-3 and Caspase-9 Activation Assay (Western Blot)
-
Protein Extraction:
-
Treat meningioma cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and caspase-9 indicates the activation of the apoptotic pathway.
-
Signaling Pathway: this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis in malignant meningioma cells.
Antibacterial Activity against MRSA
This compound and its derivatives have shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] The mechanism of action involves the inhibition of MurA, a key enzyme in the biosynthesis of the bacterial cell wall.[11]
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| S. aureus | RWJ-3981 (this compound analog) | 4 - 32 | [3] |
Experimental Protocol: MurA Enzyme Inhibition Assay
This protocol is based on measuring the release of inorganic phosphate from the MurA-catalyzed reaction.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8).
-
The substrates for the MurA enzyme are phosphoenolpyruvate (PEP) and UDP-N-acetylglucosamine (UNAG).
-
-
Enzyme Inhibition Assay:
-
Phosphate Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm).
-
-
Data Analysis:
-
Calculate the percentage of MurA inhibition for each concentration of this compound.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of MurA activity.
-
Signaling Pathway: Inhibition of Peptidoglycan Synthesis by this compound
The following diagram illustrates how this compound's inhibition of MurA disrupts the synthesis of the bacterial cell wall.
Synthesis and Isolation
Total Synthesis
The total synthesis of dl-avenaciolide was first reported by Parker and Johnson in 1973.[3] The synthesis is a multi-step process. A detailed, step-by-step protocol can be found in the original publication (J. Org. Chem. 1973, 38, 14, 2489–2496).
Isolation from Fungal Cultures
This compound can be isolated from the culture broths of Aspergillus avenaceus or Neosartorya fischeri.
Experimental Protocol: Isolation and Purification of this compound
-
Fungal Culture:
-
Inoculate a suitable liquid medium with the fungal strain.
-
Incubate the culture under appropriate conditions (e.g., 25°C, shaking at 250 rpm) for a sufficient period to allow for the production of secondary metabolites.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as dichloromethane (CH₂Cl₂).[8]
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate them.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparing the data with reported values.[8]
-
Conclusion
This compound is a fascinating natural product with a unique bicyclic bis-butyrolactone structure and a remarkable spectrum of biological activities. Its ability to act as an antifungal, anti-cancer, and antibacterial agent highlights its potential as a lead compound for the development of new therapeutics. The mechanisms of action, particularly the induction of ROS-mediated apoptosis in cancer cells and the inhibition of the essential bacterial enzyme MurA, provide a solid foundation for further research and drug design efforts. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in exploring the multifaceted properties of this compound. Further investigations into its synthesis, biological evaluation, and structure-activity relationships are warranted to fully unlock its therapeutic potential.
References
- 1. 1028. This compound, an antifungal lactone from Aspergillus avenaceus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The total synthesis of dl-avenaciolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 9. High-Throughput Screening of Epigenetic Inhibitors in Meningiomas Identifies HDAC, G9a, and Jumonji-Domain Inhibition as Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
Avenaciolide: A Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenaciolide, a bicyclic bis-butyrolactone first isolated from Aspergillus avenaceus, has demonstrated notable antifungal properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's antifungal activity, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action involves the disruption of mitochondrial function, leading to a cascade of events culminating in fungal cell death. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of mycology and antifungal drug development.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Natural products remain a promising source of new therapeutic leads. This compound, a secondary metabolite produced by various fungi, has emerged as a compound of interest due to its bioactivity. This guide synthesizes the available technical data on the antifungal properties of this compound, providing a foundation for further research and development efforts.
Quantitative Antifungal Data
The antifungal activity of this compound has been quantified against various fungal species, with the most comprehensive data available for Candida albicans. The Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) are key parameters used to measure its efficacy.
Table 1: Antifungal Activity of this compound
| Fungal Species | Parameter | Concentration (µg/mL) | Reference |
| Candida albicans | MIC | 6.25 | [2] |
| Candida albicans | IC50 | 3.0 (± 0.14) | [2] |
Note: There is a lack of extensive publicly available data on the MIC of this compound against other clinically relevant fungal species such as Aspergillus spp. and Cryptococcus spp.
Table 2: Cytotoxicity of this compound
| Cell Line | Parameter | Concentration (µg/mL) | Reference |
| Human Embryonic Kidney (HEK293) | IC50 | 5.6 (± 0.4) | [2] |
Mechanism of Action
This compound's antifungal effect is primarily attributed to its ability to induce mitochondrial dysfunction. The proposed mechanism involves a multi-step process that ultimately leads to apoptosis.
Inhibition of Mitochondrial Glutamate Transport
This compound is a specific inhibitor of glutamate transport into the mitochondria.[1][3] This inhibition disrupts mitochondrial metabolism and the malate-aspartate shuttle, which is crucial for the transfer of reducing equivalents from the cytosol to the mitochondria.
Ionophoric Activity
This compound acts as an ionophore, facilitating the transport of divalent cations such as Ca²⁺ and Mg²⁺ across the mitochondrial membrane.[3] This disrupts the ionic homeostasis of the mitochondria, contributing to the loss of mitochondrial membrane potential.
Induction of Oxidative Stress
The disruption of the mitochondrial respiratory chain by this compound leads to an increase in the production of Reactive Oxygen Species (ROS).[3] Elevated ROS levels cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, further contributing to cellular stress and apoptosis.
Apoptotic Signaling Pathway
The culmination of mitochondrial dysfunction and oxidative stress triggers an apoptotic cascade in the fungal cell. This involves the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c into the cytoplasm, and activation of caspases, which are key executioners of apoptosis.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of this compound's antifungal properties.
Bioassay-Guided Isolation of this compound
This workflow outlines the general procedure for isolating this compound from a fungal source based on its antifungal activity.[2][4]
Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 modified)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium, buffered with MOPS
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium without any antifungal).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
-
MTT Cytotoxicity Assay
This assay is used to assess the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
96-well microtiter plates
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
This compound exhibits promising antifungal activity, particularly against Candida albicans, through a mechanism centered on the disruption of mitochondrial function. Its ability to inhibit glutamate transport and act as an ionophore leads to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. While the current body of quantitative data on its antifungal spectrum is limited, the well-defined mechanism of action provides a strong rationale for further investigation. The protocols and workflows detailed in this guide offer a framework for continued research into this compound and other natural products as potential next-generation antifungal agents. Future studies should focus on expanding the antifungal spectrum of this compound, elucidating the finer details of its signaling pathway, and exploring its potential for in vivo efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of (-)-avenaciolide as the antifungal and antimycobacterial constituent of a Seimatosporium sp. Endophyte from the medicinal plant Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
Avenaciolide as a Mitochondrial Glutamate Transport Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide, a natural product isolated from Aspergillus avenaceus, has been identified as a specific inhibitor of mitochondrial glutamate transport. This technical guide provides a comprehensive overview of its mechanism of action, its effects on mitochondrial function, and detailed experimental protocols for its characterization. Understanding the role of this compound as a modulator of mitochondrial glutamate metabolism is crucial for researchers in cellular metabolism, neuroscience, and oncology, as well as for professionals in drug development exploring novel therapeutic targets.
Mitochondria are central to cellular energy metabolism, with glutamate serving as a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle. The transport of glutamate into the mitochondrial matrix is mediated by specific carriers, primarily the glutamate/H+ symporter (GC1, SLC25A22) and the aspartate/glutamate carrier (AGC, Aralar/Slc25a12). By inhibiting this transport, this compound disrupts mitochondrial metabolism, leading to a cascade of downstream effects, including the production of reactive oxygen species (ROS) and the induction of apoptosis.[1][2][3] This guide will delve into the experimental evidence supporting these findings and provide the necessary methodologies to study these phenomena.
This compound: Mechanism of Action and Effects
This compound exerts its primary effect by specifically inhibiting the transport of glutamate across the inner mitochondrial membrane.[3] This inhibition disrupts the normal flow of substrates into the TCA cycle, leading to significant alterations in mitochondrial function and overall cellular homeostasis.
Quantitative Data Summary
| Parameter | Observed Effect of this compound | Cell/System Type | Reference |
| Mitochondrial Glutamate Transport | Inhibition | Rat Liver Mitochondria | [3] |
| Cell Viability | Decreased (induces apoptosis) | Human Malignant Meningioma Cells | [1][2][4][5] |
| Reactive Oxygen Species (ROS) | Increased production | Human Malignant Meningioma Cells | [1][2] |
| Mitochondrial Membrane Potential (ΔΨm) | Altered (depolarization often precedes apoptosis) | General context of apoptosis | [2] |
| Apoptosis | Induced via a ROS-mediated pathway | Human Malignant Meningioma Cells | [1][2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on mitochondrial function.
Mitochondrial Glutamate Uptake Assay
This protocol is designed to measure the rate of glutamate transport into isolated mitochondria and to assess the inhibitory effect of compounds like this compound.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.4)
-
Radiolabeled L-[¹⁴C]glutamate
-
This compound (or other inhibitors)
-
Inhibitor stop solution (e.g., ice-cold respiration buffer containing a high concentration of a non-radiolabeled glutamate transporter inhibitor)
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge
Procedure:
-
Prepare isolated mitochondria from the tissue or cells of interest using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in ice-cold respiration buffer to a final protein concentration of 1-2 mg/mL.
-
Pre-incubate the mitochondrial suspension with various concentrations of this compound (or vehicle control) for a specified time (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C).
-
Initiate the uptake reaction by adding radiolabeled L-[¹⁴C]glutamate to a final concentration in the low micromolar range.
-
At various time points (e.g., 0.5, 1, 2, 5 minutes), terminate the reaction by adding an excess of ice-cold inhibitor stop solution.
-
Immediately centrifuge the samples at high speed (e.g., 12,000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the mitochondria.
-
Carefully aspirate the supernatant, which contains the unincorporated radiolabel.
-
Wash the mitochondrial pellet with ice-cold respiration buffer to remove any remaining external radioactivity and centrifuge again.
-
Resuspend the final pellet in a small volume of water or buffer.
-
Transfer the resuspended mitochondria to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The rate of glutamate uptake is calculated as nmol of glutamate per mg of mitochondrial protein per minute. The inhibitory effect of this compound is determined by comparing the uptake rates in the presence and absence of the compound.
Mitochondrial Swelling Assay
This assay assesses the opening of the mitochondrial permeability transition pore (mPTP) by measuring changes in light scattering due to mitochondrial swelling.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
Calcium chloride (CaCl₂) as an inducer of mPTP opening
-
This compound
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Isolate mitochondria as described in the previous protocol.
-
Resuspend the mitochondrial pellet in swelling buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
Add the mitochondrial suspension to a cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add respiratory substrates (e.g., 5 mM glutamate and 2.5 mM malate) to energize the mitochondria.
-
Record the baseline absorbance at 540 nm. A stable baseline indicates intact mitochondria.
-
To test the effect of this compound, pre-incubate the energized mitochondria with the compound for a few minutes.
-
Induce mitochondrial swelling by adding a pulse of CaCl₂ (e.g., 50-100 µM).
-
Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
The rate and extent of swelling can be quantified and compared between control and this compound-treated mitochondria.
Measurement of Mitochondrial Oxygen Consumption
This protocol measures the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer to assess the impact of this compound on respiratory chain function.[6]
Materials:
-
Isolated mitochondria
-
Respiration medium (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
ADP
-
This compound
-
Clark-type oxygen electrode or high-resolution respirometer
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add air-saturated respiration medium to the reaction chamber maintained at a constant temperature (e.g., 30°C).
-
Add the isolated mitochondria to the chamber (final concentration ~0.5 mg/mL) and record the basal rate of oxygen consumption (State 2 respiration), which is typically low.
-
Add the respiratory substrate of interest (e.g., 10 mM glutamate and 5 mM malate).
-
To measure ADP-stimulated respiration (State 3), add a known amount of ADP (e.g., 150-200 µM). A sharp increase in oxygen consumption should be observed.
-
Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).
-
To test the effect of this compound, the compound can be added before the substrates or after the initiation of State 3 respiration to observe its immediate effects.
-
The rates of oxygen consumption in different respiratory states are calculated from the slope of the oxygen concentration trace and expressed as nmol O₂/min/mg mitochondrial protein.
Signaling Pathways and Logical Relationships
The inhibition of mitochondrial glutamate transport by this compound initiates a cascade of events that can culminate in apoptosis. The following diagrams illustrate these pathways and relationships.
This compound's Core Mechanism of Action
Caption: this compound inhibits the mitochondrial glutamate transporter, blocking glutamate entry into the TCA cycle.
Downstream Signaling Cascade of this compound
Caption: Inhibition of glutamate transport by this compound leads to mitochondrial dysfunction, ROS production, and apoptosis.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for characterizing the effects of this compound on mitochondrial function and cell fate.
Conclusion
This compound serves as a valuable pharmacological tool for studying the role of mitochondrial glutamate transport in cellular physiology and pathology. Its ability to induce ROS-mediated apoptosis highlights a potential therapeutic avenue, particularly in cancer biology. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to further investigate the multifaceted effects of this compound and to explore the therapeutic potential of targeting mitochondrial glutamate metabolism. Further research is warranted to determine the precise quantitative inhibitory constants of this compound and to fully elucidate the intricate signaling pathways it modulates.
References
- 1. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 5. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Avenaciolide's Mechanism of Action: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenaciolide, a natural bicyclic bis-lactone first isolated from Aspergillus avenaceus, has garnered significant interest for its diverse biological activities. Initially recognized for its antifungal properties, subsequent research has unveiled a multifaceted mechanism of action, positioning it as a molecule of interest for further investigation in oncology and infectious diseases. This technical guide provides a preliminary overview of the current understanding of this compound's mechanism of action, with a focus on its effects on mitochondrial function, bacterial cell wall synthesis, and cellular metabolism. The information is presented to aid researchers and professionals in drug development in their exploration of this promising natural product.
Introduction
This compound is a secondary metabolite produced by various fungi, including Aspergillus and Seimatosporium species. Its unique chemical structure, featuring a bicyclic bis-butyrolactone core, is responsible for its diverse biological effects. These effects range from antifungal and antibacterial to potential anticancer activities. This guide will delve into the molecular mechanisms underlying these actions, providing quantitative data where available and detailing key experimental protocols used in its study.
Antimicrobial Mechanism of Action
This compound exhibits potent activity against both fungal and bacterial pathogens. Its primary antimicrobial mechanisms involve the disruption of essential cellular processes.
Antifungal Activity
This compound was initially identified as an antifungal agent. While the precise mechanism of its broad-spectrum antifungal activity is still under full investigation, it is known to be effective against various fungal species.
Antibacterial Activity: Inhibition of Peptidoglycan Synthesis
This compound and its derivatives have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The primary target of this compound in bacteria is the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).
MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting MurA, this compound effectively blocks the production of peptidoglycan, leading to the formation of protoplast-like cells and ultimately cell lysis. Molecular simulations have suggested that this compound competitively perturbs the formation of the tetrahedral intermediate in the MurA-catalyzed reaction. Notably, certain this compound derivatives have been shown to inhibit both wild-type and fosfomycin-resistant MurA, highlighting their potential as novel antibacterial agents. The α,β-unsaturated carbonyl group within the this compound structure appears to be crucial for its MurA inhibitory activity.
Anticancer Mechanism of Action: Targeting Mitochondria
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against malignant meningioma. Its cytotoxic effects in cancer cells are primarily mediated through the induction of mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Inhibition of Mitochondrial Glutamate Transport
This compound is a known inhibitor of glutamate transport into mitochondria. By blocking the mitochondrial glutamate carrier, it disrupts glutamate metabolism within the mitochondria. This disruption can have significant consequences for cancer cells that rely on glutamate as a key energy source and for biosynthetic processes.
Ionophoric Activity
This compound can act as an ionophore, facilitating the transport of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) across the inner mitochondrial membrane. This unregulated ion transport can disrupt the mitochondrial membrane potential and contribute to mitochondrial dysfunction.
Disruption of the Mitochondrial Respiratory Chain and ROS Production
The combined effects of inhibiting glutamate transport and inducing ion leakage across the mitochondrial membrane disrupt the normal functioning of the mitochondrial respiratory chain. This disruption leads to an increase in the production of ROS. Elevated ROS levels can cause oxidative damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways. In malignant meningioma cells, this compound-induced ROS production has been shown to be a key mediator of its anticancer effects.
Effects on Cellular Metabolism
Beyond its direct effects on mitochondria and bacterial cell wall synthesis, this compound has also been reported to influence other metabolic pathways. It has been shown to inhibit lipolysis and the utilization of glucose and fructose. Furthermore, it can affect the metabolism of amino acids and palmitic acid. These broader metabolic effects likely contribute to its overall cellular impact.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HKBMM (Malignant Meningioma) | Cell Viability | Significant Cell Death | ≥ 160 µM | |
| HDFn (Normal Fibroblasts) | Cell Viability | Significant Cell Death | ≥ 200 µM |
Table 2: Antibacterial Activity of this compound Derivatives
| Derivative | Organism | Endpoint | Value (µg/mL) | Reference |
| This compound 1 | MRSA | MIC | Value not specified | |
| This compound 2 | MRSA | MIC | Value not specified |
(Note: Specific MIC values for this compound derivatives against MRSA were mentioned as significant but not explicitly quantified in the provided search results.)
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.
-
Method:
-
Cells (e.g., HKBMM malignant meningioma cells and HDFn normal human neonatal dermal fibroblasts) are seeded in 96-well plates.
-
After adherence, cells are treated with varying concentrations of this compound (e.g., 0–240 µM) for a specified duration (e.g., 24 hours).
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the activity of cellular dehydrogenases.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) to quantify the number of viable cells.
-
Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the intracellular production of ROS induced by this compound.
-
Method:
-
Cells are treated with this compound for a defined period.
-
A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells.
-
DCFH-DA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microscope or a plate reader, providing a quantitative measure of ROS levels.
-
MurA Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the MurA enzyme.
-
Method:
-
The activity of purified MurA enzyme is measured in the presence and absence of this compound.
-
The assay typically follows the release of inorganic phosphate from the substrate phosphoenolpyruvate (PEP).
-
The amount of phosphate released is quantified, often using a malachite green-based colorimetric assay.
-
The inhibition of MurA activity by this compound is determined by comparing the enzyme activity in the presence of the compound to the control.
-
Mitochondrial Glutamate Transport Assay
-
Objective: To measure the effect of this compound on the transport of glutamate into mitochondria.
-
Method:
-
Mitochondria are isolated from a suitable source (e.g., rat liver).
-
The uptake of radiolabeled glutamate (e.g., ¹⁴C-glutamate) into the isolated mitochondria is measured over time.
-
The assay is performed in the presence and absence of this compound.
-
The amount of radioactivity incorporated into the mitochondria is determined by scintillation counting, allowing for the quantification of glutamate transport and its inhibition by this compound.
-
Signaling Pathways and Visualizations
This compound-Induced Apoptosis Signaling Pathway
This compound's induction of apoptosis in cancer cells is a multi-step process initiated by its effects on mitochondria. The resulting ROS production is a key signaling event that triggers the apoptotic cascade.
Caption: this compound-induced apoptosis pathway in cancer cells.
Experimental Workflow for Assessing this compound's Anticancer Effects
The following diagram illustrates a typical workflow for investigating the anticancer properties of this compound.
Caption: Workflow for this compound's anticancer effect assessment.
This compound's Inhibition of Bacterial Peptidoglycan Synthesis
This diagram illustrates the logical relationship of this compound's action on bacterial cell wall synthesis.
Caption: this compound's inhibition of bacterial cell wall synthesis.
Conclusion and Future Directions
Preliminary research on this compound reveals a compound with multiple mechanisms of action, making it a versatile candidate for further therapeutic development. Its ability to target fundamental cellular processes in both bacteria and cancer cells is of significant interest. In the context of antibacterial research, its efficacy against resistant strains like MRSA warrants further investigation and potential lead optimization. For oncology, the targeted disruption of mitochondrial function in cancer cells presents a promising avenue for the development of novel anticancer therapies.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the potency and selectivity of this compound derivatives for specific targets.
-
In vivo efficacy studies: To validate the in vitro findings in animal models of infection and cancer.
-
Elucidation of downstream signaling pathways: A more detailed understanding of the apoptotic pathways triggered by this compound-induced ROS is needed.
-
Investigation of resistance mechanisms: Understanding potential resistance mechanisms will be crucial for the long-term development of this compound-based therapeutics.
This technical guide provides a foundational understanding of this compound's mechanism of action based on current literature. It is intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product.
A Technical Review of Avenaciolide and Its Derivatives: From Antimicrobial to Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide is a naturally occurring bicyclic bis-lactone metabolite first isolated from the fungus Aspergillus avenaceus. Structurally, it belongs to the furofuranone family of natural products, characterized by an α-methylene bis-γ-butyrolactone skeleton.[1] This core structure has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by this compound and its derivatives. These compounds have demonstrated a range of effects, including prominent antifungal, antibacterial, and, more recently, anticancer properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their study.
Chemical Structure and Properties
This compound is a chiral molecule with the chemical formula C15H22O4. The core of its structure is a furo[3,4-b]furan-2,6-dione system. A key feature for its biological activity, particularly its antibacterial effects, is the presence of an α,β-unsaturated carbonyl group (an exocyclic methylene group adjacent to one of the lactone carbonyls).[2][3] Derivatives of this compound have been both isolated from natural sources, such as Neosartorya fischeri, and synthesized in the laboratory.[2][3] Synthetic analogs often involve modification of the octyl side chain, for instance, by replacing it with halogenated aromatic groups.
Biological Activities and Quantitative Data
The biological activities of this compound and its derivatives are broad, with significant potential in therapeutic applications. The quantitative data for their antimicrobial and anticancer activities are summarized below.
Antimicrobial Activity
This compound and several of its derivatives exhibit potent activity against various pathogens, most notably against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key measure of this activity.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound (1) | Staphylococcus aureus (MRSA) | 4 | [2][3] |
| Derivative (2) | Staphylococcus aureus (MRSA) | 2 | [2][3] |
| Derivative (3) | Staphylococcus aureus (MRSA) | 4 | [2][3] |
| Derivative (4) | Staphylococcus aureus (MRSA) | >128 | [2][3] |
Note: The structures of derivatives 1-4 can be found in the cited literature. The lack of activity in derivative 4 is attributed to the absence of the α,β-unsaturated carbonyl group, highlighting its importance for anti-MRSA activity.[2][3]
Anticancer Activity
Recent studies have unveiled the anticancer potential of this compound, particularly against malignant meningioma. The half-maximal inhibitory concentration (IC50) is used to quantify this cytotoxic effect.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HKBMM (Malignant Meningioma) | ~150 | [4] |
| This compound | HDFn (Normal Fibroblasts) | >200 | [4] |
Note: this compound shows selective cytotoxicity against malignant meningioma cells compared to normal fibroblasts.[4]
Mechanisms of Action
This compound and its derivatives exert their biological effects through distinct mechanisms of action depending on the target organism or cell type.
Antibacterial Mechanism: MurA Inhibition
In bacteria, particularly MRSA, this compound acts as an inhibitor of the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[2][3] MurA is a crucial enzyme in the early stages of peptidoglycan biosynthesis, which is essential for the formation of the bacterial cell wall. The α,β-unsaturated carbonyl moiety of this compound is thought to be the key pharmacophore that covalently binds to a cysteine residue in the active site of MurA, thereby inactivating the enzyme.[2][3] This disruption of cell wall synthesis leads to the formation of protoplast-like cells and ultimately bacterial cell death.[2][3] Notably, some this compound derivatives have been shown to inhibit fosfomycin-resistant MurA, indicating a potential for overcoming existing antibiotic resistance mechanisms.[2][3]
Caption: Inhibition of peptidoglycan synthesis by this compound via MurA targeting.
Anticancer Mechanism: ROS-Induced Apoptosis
In human malignant meningioma cells, this compound induces cell death through a mechanism involving the generation of reactive oxygen species (ROS).[4] this compound is known to inhibit mitochondrial function, which can lead to an overproduction of ROS.[4] This increase in intracellular ROS creates a state of oxidative stress, which in turn triggers the intrinsic apoptotic pathway.[4] This leads to a cascade of events including the activation of caspases and ultimately programmed cell death. This ROS-mediated mechanism appears to be more pronounced in cancer cells, which often have a higher basal level of ROS and are more susceptible to further oxidative stress.[4]
Caption: this compound-induced apoptosis in cancer cells via ROS production.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound and its derivatives. Below are summaries of key experimental protocols.
Bioassay-Guided Isolation of this compound Derivatives
This protocol outlines the general steps for isolating this compound derivatives from fungal cultures, using anti-MRSA activity to guide the fractionation process.
-
Fungal Culture and Extraction:
-
Cultivate the fungus (e.g., Neosartorya fischeri) in a suitable liquid medium for a specified period.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Bioassay:
-
Test each fraction for its ability to inhibit the growth of a target microorganism (e.g., MRSA) using a broth microdilution assay or a disk diffusion assay.
-
Identify the active fractions based on the inhibition zones or low MIC values.
-
-
Purification:
-
Further purify the active fractions using repeated column chromatography or high-performance liquid chromatography (HPLC) until pure compounds are obtained.
-
Characterize the structure of the isolated pure compounds using spectroscopic methods such as NMR and mass spectrometry.
-
Caption: Workflow for bioassay-guided isolation of this compound derivatives.
MurA Inhibition Assay
This assay determines the inhibitory effect of a compound on the MurA enzyme.
-
Reagents and Buffers:
-
Purified MurA enzyme.
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).
-
Assay buffer (e.g., Tris-HCl with necessary cofactors).
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate detection reagent (e.g., Malachite Green).
-
-
Assay Procedure:
-
Pre-incubate the MurA enzyme with the test compound at various concentrations for a defined period at a specific temperature (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the substrates UNAG and PEP.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes at 37°C).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent. The absorbance is typically read at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Cell Viability and ROS Detection Assays
These assays are used to assess the anticancer effects of this compound.
-
Cell Culture:
-
Culture the target cancer cells (e.g., HKBMM) and a control normal cell line (e.g., HDFn) in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).
-
-
Cell Viability Assay (e.g., CCK-8 assay):
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add the CCK-8 reagent to each well and incubate for a few hours.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Culture cells on glass-bottom dishes.
-
Treat the cells with this compound for a specific time (e.g., 1-1.5 hours).
-
Add a fluorescent ROS indicator (e.g., CellROX Green) to the cells and incubate for about 30 minutes.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader to determine the level of intracellular ROS.
-
Conclusion
This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their dual activity as both anti-MRSA agents and anticancer compounds, operating through distinct and well-defined mechanisms, makes them attractive scaffolds for future drug development. The inhibition of the MurA enzyme offers a validated target for combating antibiotic-resistant bacteria, while the induction of ROS-mediated apoptosis provides a potential strategy for cancer therapy. The detailed experimental protocols provided herein should facilitate further research into this fascinating family of molecules, paving the way for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activity of halogenated aromatic bis-γ-lactones analogous to this compound – ScienceOpen [scienceopen.com]
- 3. Synthesis and antifungal activity of aromatic bis-gamma-lactones analogous to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
The Biological Activity of Avenaciolide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide, a bicyclic bis-lactone metabolite originally isolated from the fungus Aspergillus avenaceus, has been the subject of scientific inquiry for decades due to its diverse biological activities. Early investigations revealed its potential as an antifungal and antimycobacterial agent. Subsequent research has elucidated a multifaceted mechanism of action, primarily centered on the disruption of mitochondrial function, which has positioned this compound as a molecule of interest for its potential therapeutic applications, including anticancer and antibacterial activities. This technical guide provides a comprehensive overview of the early studies on the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
I. Antimicrobial Activity
Initial studies on this compound focused on its ability to inhibit the growth of various microorganisms. Bioassay-guided fractionation of extracts from Seimatosporium sp., an endophyte of the medicinal plant Hypericum perforatum, identified (-)-avenaciolide as the primary bioactive constituent responsible for its antifungal and antimycobacterial effects[1].
Quantitative Data: Antimicrobial Potency
The inhibitory activity of this compound against key pathogens was quantified to determine its potency. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.
| Microorganism | Assay Type | Value | Reference |
| Mycobacterium tuberculosis H37Ra | IC50 | 7.4 ± 0.3 µg/mL | [2] |
| Mycobacterium tuberculosis H37Ra | MIC | 25 µg/mL | [2] |
| Candida albicans | MIC | Not explicitly quantified in early studies, but demonstrated significant activity. | [1] |
II. Mechanism of Action: Mitochondrial Disruption
The primary mechanism underlying the biological effects of this compound is its profound impact on mitochondrial function. Early studies identified it as a specific inhibitor of glutamate transport into mitochondria, a critical process for cellular metabolism[3][4].
Inhibition of Mitochondrial Glutamate Transport
Ionophoric Activity
Further investigations revealed that this compound can act as an ionophore, facilitating the transport of divalent cations such as Ca²⁺ and Mg²⁺ across the inner mitochondrial membrane. This activity disrupts the delicate ionic balance within the mitochondria, contributing to mitochondrial dysfunction.
Impact on Cellular Respiration and Metabolism
By inhibiting glutamate transport and acting as an ionophore, this compound interferes with the mitochondrial respiratory chain. This disruption leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS)[5]. Furthermore, studies on isolated perfused rat liver demonstrated that this compound alters glucose metabolism by decreasing the activity of key enzymes involved in glycolysis and gluconeogenesis, such as glucokinase, pyruvate carboxylase, and phosphoenolpyruvate carboxykinase[3].
III. Anticancer Activity: ROS-Mediated Apoptosis
A significant area of research into this compound's biological activity is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, particularly in malignant meningioma, through a mechanism dependent on the production of reactive oxygen species (ROS)[5][6].
Signaling Pathway of this compound-Induced Apoptosis
The accumulation of ROS due to this compound-induced mitochondrial dysfunction triggers the intrinsic pathway of apoptosis. This involves the activation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.
IV. Antibacterial Mechanism: Inhibition of MurA
More recent studies have identified a specific target for the antibacterial activity of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This compound and its derivatives have been shown to inhibit MurA, a key enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall[7].
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early studies of this compound's biological activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A culture of the test microorganism (e.g., Candida albicans, Mycobacterium tuberculosis) is grown to a logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for yeast, 10^5 CFU/mL for bacteria).
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test organism (e.g., 35°C for 24-48 hours for C. albicans; 37°C for 7-14 days for M. tuberculosis).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mitochondrial Glutamate Transport Assay
This assay measures the uptake of radiolabeled glutamate into isolated mitochondria.
-
Isolation of Mitochondria: Rat liver mitochondria are isolated by differential centrifugation in a sucrose-based buffer.
-
Assay Buffer: A reaction buffer is prepared containing essential salts, a respiratory substrate (e.g., succinate), and rotenone (to inhibit complex I).
-
Initiation of Transport: The assay is initiated by adding [¹⁴C]-labeled glutamate to the mitochondrial suspension in the presence and absence of varying concentrations of this compound.
-
Termination of Transport: After a defined incubation period (e.g., 1-2 minutes) at a specific temperature (e.g., 25°C), the transport is stopped by rapid filtration through a membrane filter or by the addition of a potent inhibitor.
-
Quantification: The radioactivity retained by the mitochondria on the filter is measured by liquid scintillation counting to determine the rate of glutamate uptake. The inhibitory effect of this compound is calculated by comparing the uptake in its presence to the control.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes a common method to quantify intracellular ROS levels using a fluorescent probe.
-
Cell Culture: Cancer cells (e.g., malignant meningioma cells) are cultured in a suitable medium to the desired confluency in a 96-well plate.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration.
-
Staining: The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: The increase in fluorescence intensity in this compound-treated cells compared to untreated control cells indicates the level of ROS production.
Workflow for Investigating this compound's Biological Activity
The following diagram illustrates a typical experimental workflow for characterizing the biological activities of this compound.
VI. Conclusion
The early studies on this compound laid a crucial foundation for understanding its diverse biological activities. From its initial discovery as an antifungal and antimycobacterial agent to the elucidation of its role as a potent modulator of mitochondrial function, this compound has emerged as a fascinating natural product with multiple mechanisms of action. Its ability to inhibit mitochondrial glutamate transport, act as an ionophore, induce ROS-mediated apoptosis in cancer cells, and inhibit the bacterial cell wall synthesis enzyme MurA highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key quantitative data, experimental approaches, and mechanistic insights from the foundational research on this intriguing molecule. Further investigation into the structure-activity relationships and optimization of its pharmacological properties may unlock the full therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of intermediary metabolism in rat hepatocytes incubated in the presence and absence of ethanol with a substrate mixture including ketoleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Avenaciolide: A Technical Guide to its Natural Origin and Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenaciolide is a naturally occurring bicyclic bis-lactone with significant antifungal and other biological activities, making it a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the natural origins of this compound, the primary microorganisms responsible for its production, and available methodologies for its study. This document synthesizes current knowledge on the cultivation of producing organisms, extraction and purification techniques, and the elucidated aspects of its biosynthetic pathway. While a complete quantitative and procedural picture is still emerging in the public domain, this guide serves as a foundational resource for researchers in the field.
Natural Origin and Producing Organisms
This compound is a secondary metabolite primarily produced by filamentous fungi. The organisms known to synthesize this compound are found in diverse environments, from soil to plant endophytes.
Primary Producing Organisms
The following table summarizes the key fungal species identified as producers of this compound.
| Genus | Species | Isolation Source/Notes |
| Aspergillus | Aspergillus avenaceus | First identified producer. The type strain MTCC 8404 is a known producer.[1] |
| Neosartorya fischeri | A known producer with its biosynthetic gene cluster for this compound identified.[2] | |
| Seimatosporium | Seimatosporium sp. | An endophytic fungus isolated from the medicinal plant Hypericum perforatum.[3][4] |
Biosynthesis of this compound
The biosynthesis of this compound in fungi has been the subject of genetic and biochemical investigation. While the complete pathway is not fully elucidated in publicly available literature, key enzymatic steps and the corresponding gene clusters have been identified in several producing organisms.
Biosynthetic Gene Clusters
Genome mining has successfully identified the biosynthetic gene clusters for this compound in both Aspergillus avenaceus and Neosartorya fischeri.[2] These clusters contain the genes encoding the enzymes responsible for the step-wise synthesis of the this compound molecule.
Key Biosynthetic Steps
The formation of the characteristic α-methylene bis-γ-butyrolactone skeleton of this compound is a critical part of its biosynthesis. Research has identified two essential dioxygenase enzymes in Neosartorya fischeri, FisJ1 and FisJ2, that are crucial for the formation of this core structure.[2] The elucidation of the functions of these enzymes has been achieved through gene deletion and biochemical characterization.[2]
References
An In-depth Technical Guide to the Physicochemical Properties of Avenaciolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide, a bicyclic bis-lactone metabolite primarily isolated from fungi of the Aspergillus genus, has garnered significant interest in the scientific community for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed experimental protocols and visual representations of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical characteristics are summarized in the tables below, providing a foundation for its handling, formulation, and analysis.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₄ | [2][3] |
| Molecular Weight | 266.33 g/mol | [2][3] |
| IUPAC Name | (3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | [2] |
| Canonical SMILES | CCCCCCCC[C@@H]1[C@@H]2--INVALID-LINK--OC(=O)C2=C | [2] |
| CAS Registry Number | 20223-76-1 | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 54-56 °C | [4] |
| Appearance | Long Flake Crystalline | [4] |
| Solubility in Water | Poor | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) | [1] |
| Storage Temperature | -20°C | [1][4] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices for natural products and small molecules.
Melting Point Determination
The melting point of this compound can be determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of dry, crystalline this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-20°C per minute for a rapid initial determination of the approximate melting range.
-
The apparatus is allowed to cool to at least 20°C below the approximate melting point.
-
A fresh sample is prepared and heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample has melted into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point.
Solubility Determination (Qualitative and Semi-Quantitative)
The solubility of this compound in various solvents can be determined by visual inspection and serial dilutions.
Materials:
-
This compound
-
Solvents: Ethanol, Methanol, DMF, DMSO, and distilled water
-
Vortex mixer
-
Analytical balance
-
Glass vials
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) into separate glass vials.
-
Add a small, measured volume of the solvent to be tested (e.g., 100 µL) to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at that concentration.
-
If the solid has not completely dissolved, incrementally add more solvent and vortex until the solid dissolves or a large volume of solvent has been added.
-
For a semi-quantitative estimation, continue adding known volumes of the solvent until the this compound is fully dissolved. The solubility can then be expressed as greater than or less than the final concentration. For solvents in which it is highly soluble, serial dilutions can be performed to determine the concentration at which precipitation occurs.
Stability Studies
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the stability of this compound under various stress conditions.
Forced Degradation Studies: Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways. Stress conditions typically include:
-
Acidic Hydrolysis: this compound solution in a suitable organic solvent is treated with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: this compound solution is treated with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: this compound solution is treated with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Solid this compound is exposed to dry heat (e.g., 80°C).
-
Photostability: this compound solution and solid are exposed to UV and visible light in a photostability chamber.
Stability-Indicating HPLC Method: A reversed-phase HPLC method with UV detection is developed and validated to separate this compound from its degradation products. A typical starting point for method development would be:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily targeting mitochondrial function and bacterial cell wall synthesis.
Inhibition of Mitochondrial Glutamate Transport
This compound is a known inhibitor of the mitochondrial glutamate transporter. This inhibition disrupts cellular metabolism and can lead to the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in susceptible cells.
Caption: this compound inhibits the mitochondrial glutamate transporter, disrupting the electron transport chain and leading to increased ROS production and apoptosis.
Inhibition of MurA Enzyme in Bacterial Cell Wall Synthesis
This compound has demonstrated antibacterial activity by targeting the MurA enzyme, which is a key component in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.
Caption: this compound inhibits the MurA enzyme, blocking the peptidoglycan synthesis pathway and leading to bacterial cell lysis.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound, complemented by standardized experimental protocols and visual representations of its key biological mechanisms. The data and methodologies presented are intended to facilitate further research and development of this compound as a potential therapeutic agent. As with any natural product, continued investigation into its properties and mechanisms of action will be crucial for unlocking its full therapeutic potential.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Avenaciolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Avenaciolide, a bioactive bicyclic bis-lactone isolated from the fungus Aspergillus avenaceus. This compound has garnered significant interest due to its antifungal and potential anticancer properties. The methodology herein describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the efficient isolation and purification of this compound from a crude fungal extract. This protocol is intended to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies.
Introduction
This compound is a fungal secondary metabolite belonging to the furofuranone family of natural products, characterized by an α-methylene bis-γ-butyrolactone skeleton.[1] It exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by targeting the MurA enzyme involved in bacterial cell wall synthesis.[1] Furthermore, recent studies have highlighted its potential as an anticancer agent, inducing apoptosis in malignant meningioma cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2][3] Given its therapeutic potential, the ability to obtain pure this compound is crucial for comprehensive preclinical evaluation.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of natural products from complex biological matrices. This document outlines a preparative RP-HPLC method designed to yield this compound with high purity and recovery.
Experimental Protocols
Fungal Culture and Extraction
-
Culture Conditions: Aspergillus avenaceus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-14 days at 25°C with shaking (150 rpm) to promote the production of secondary metabolites.
-
Extraction: The fungal broth is filtered to separate the mycelia from the culture filtrate. The filtrate is then extracted three times with an equal volume of ethyl acetate. The organic phases are combined, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield a crude extract.
Sample Preparation for HPLC
-
Dissolve the crude ethyl acetate extract in a minimal volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection into the HPLC system.
Preparative HPLC Purification
The following protocol is optimized for the purification of this compound.
| Parameter | Value |
| Instrument | Preparative HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 500 µL of concentrated crude extract |
| Column Temperature | 25°C |
Table 1: Preparative HPLC Parameters for this compound Purification.
Fraction Collection and Analysis
-
Collect fractions based on the elution profile monitored at 210 nm. This compound is expected to elute as a major peak within the gradient.
-
Analyze the purity of the collected fractions using analytical HPLC under the conditions outlined in Table 2.
-
Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure.
-
Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Analytical HPLC for Purity Assessment
To assess the purity of the collected fractions, an analytical HPLC method is employed.
| Parameter | Value |
| Instrument | Analytical HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Table 2: Analytical HPLC Parameters for Purity Analysis.
Expected Results
The following table summarizes the expected quantitative data from the purification process.
| Analyte | Expected Retention Time (min) (Preparative) | Expected Retention Time (min) (Analytical) | Expected Purity (%) |
| This compound | 25 - 30 | 12 - 15 | >98 |
Table 3: Expected Quantitative Data for this compound Purification.
Mandatory Visualizations
Experimental Workflow
References
- 1. sba23.synbioaustralasia.org [sba23.synbioaustralasia.org]
- 2. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Avenaciolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of avenaciolide, a naturally occurring lactone with known antifungal properties. The following sections offer standardized methods, data presentation guidelines, and insights into its mechanism of action.
Introduction to this compound
This compound is a bislactone metabolite isolated from various fungal species, including Aspergillus avenaceus. It has demonstrated notable antifungal and antimycobacterial activity. Understanding its potency against clinically relevant fungal pathogens is crucial for its potential development as a therapeutic agent. This document outlines the standardized procedures for evaluating its efficacy in vitro.
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.
| Fungal Species | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | 6.25[1] | Amphotericin B: 0.25 - 1.0 |
| Aspergillus fumigatus | Data not available in cited literature | Amphotericin B: 0.5 - 2.0 |
Note: The provided MIC values for the reference compound, Amphotericin B, represent a typical range and can vary between strains and testing conditions.
Antifungal Mechanism of Action of this compound
This compound exerts its antifungal effect primarily through the disruption of mitochondrial function. Its proposed mechanism involves two key actions: the inhibition of mitochondrial glutamate transport and acting as an ionophore for divalent cations such as Ca²⁺ and Mg²⁺. This dual assault on mitochondrial homeostasis leads to a cascade of downstream effects, culminating in fungal cell death.
The disruption of the mitochondrial respiratory chain results in the overproduction of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which in turn damages cellular components and triggers apoptotic pathways within the fungal cell.
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of this compound using broth microdilution and disk diffusion methods. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Susceptibility Assay
This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
1. Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted).
-
Sterile 96-well, U-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fungal inoculum, standardized to the appropriate concentration.
-
Positive control antifungal (e.g., Amphotericin B).
-
Negative control (medium with solvent).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer or microplate reader.
-
Hemocytometer or spectrophotometer for inoculum standardization.
2. Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate to ensure purity and viability.
-
For yeasts (Candida spp.), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
For molds (Aspergillus spp.), harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds in the microtiter plate wells.
3. Assay Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.
-
Include wells for a positive control (a known antifungal), a negative control (medium with the solvent used to dissolve this compound), and a growth control (medium with inoculum only).
-
Add 100 µL of the working fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours.
-
Determine the MIC visually or using a microplate reader at 530 nm. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90-100% for polyenes and this compound) compared to the growth control.
Protocol 2: Disk Diffusion Susceptibility Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the zone of growth inhibition around a disk impregnated with the test compound.
1. Materials:
-
This compound solution of a known concentration.
-
Sterile filter paper disks (6 mm in diameter).
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).
-
Standardized fungal inoculum.
-
Sterile swabs.
-
Petri dishes (100 mm or 150 mm).
-
Positive control antifungal disks (e.g., fluconazole, voriconazole).
2. Inoculum Preparation:
-
Prepare a standardized fungal suspension as described in the broth microdilution protocol (0.5 McFarland for yeasts, 1-5 x 10⁶ CFU/mL for molds).
3. Assay Procedure:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry under sterile conditions.
-
Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the this compound-impregnated disks and control disks on the surface of the agar.
-
Invert the plates and incubate at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, or until sufficient growth is observed.
-
Measure the diameter of the zone of growth inhibition around each disk in millimeters.
Conclusion
The provided protocols offer standardized and reproducible methods for assessing the in vitro antifungal activity of this compound. The broth microdilution assay is recommended for obtaining quantitative MIC data, which is essential for comparative analysis and further drug development studies. The disk diffusion assay serves as a valuable screening tool. The elucidated mechanism of action, targeting fungal mitochondria, highlights a promising avenue for the development of novel antifungal agents. Further research is warranted to determine the full spectrum of activity of this compound against a broader range of fungal pathogens and to explore its therapeutic potential.
References
Avenaciolide: Application Notes and Protocols for Anticancer Research in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide, a natural organic compound produced by the fungus Aspergillus avenaceus, has demonstrated potential as an anticancer agent. This bis-lactone is known to inhibit mitochondrial function, a key target in cancer therapy due to the altered metabolism of cancer cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in mammalian cell culture for anticancer research, based on available scientific literature.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis mediated by reactive oxygen species (ROS).[1][2] The proposed mechanism involves the disruption of mitochondrial function. This compound has been reported to inhibit mitochondrial glutamate transport and act as a mitochondrial ionophore, leading to the efflux of Ca²⁺ and Mg²⁺ ions.[1][3] This mitochondrial dysfunction is believed to disrupt the mitochondrial respiratory chain, resulting in the overproduction of ROS.[1][2] Elevated ROS levels create a state of oxidative stress within the cancer cells, which in turn triggers the intrinsic apoptotic pathway.[3] This leads to a cascade of events including the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the activation of executioner caspases, ultimately resulting in programmed cell death.[3][4]
Data Presentation
The cytotoxic effects of this compound have been evaluated in a limited number of published studies. The available quantitative data from a study on human malignant meningioma (HKBMM) and normal human neonatal dermal fibroblast (HDFn) cells are summarized below.
| Cell Line | Cell Type | Assay | Treatment Duration | Key Findings | IC50 |
| HKBMM | Human Malignant Meningioma | Cell Counting Kit-8 | 24 hours | Significant cell death observed at ≥ 160 µM.[2] | Not explicitly determined |
| HDFn | Normal Human Neonatal Dermal Fibroblast | Cell Counting Kit-8 | 24 hours | Significant cell death observed at ≥ 200 µM.[2] | Not explicitly determined |
Note: The lack of broad-spectrum IC50 data across a diverse panel of cancer cell lines is a current limitation in the publicly available literature. Further screening of this compound against various cancer cell lines is warranted to fully elucidate its anticancer potential.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound in mammalian cell culture.
Cell Viability Assay (Cell Counting Kit-8)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS levels using a fluorescent probe.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
CellROX® Green Reagent (or a similar ROS-sensitive fluorescent probe)
-
N-acetylcysteine (NAC) as a ROS scavenger (for control experiments)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control and a positive control (e.g., a known ROS inducer). For a negative control, pre-treat cells with NAC before adding this compound.
-
After treatment, wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with CellROX® Green Reagent at the recommended concentration and for the specified time, protected from light.
-
Wash the cells to remove excess probe.
-
Visualize ROS production using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualizations
Proposed Signaling Pathway of this compound-Induced Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 3. Avenanthramides inhibit proliferation of human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Avenaciolide's Inhibition of Mitochondrial Glutamate Transport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the inhibitory effect of avenaciolide on mitochondrial glutamate transport. This compound, a fungal metabolite, has been identified as a specific inhibitor of this crucial transport process, which plays a significant role in cellular metabolism and neurotransmission.[1][2] Understanding the mechanism and potency of this inhibition is vital for research in metabolic disorders, neurodegenerative diseases, and oncology.
Introduction
Mitochondria are central to cellular energy metabolism, and the transport of metabolites across their membranes is tightly regulated. Glutamate is a key substrate for the tricarboxylic acid (TCA) cycle in the mitochondrial matrix, where it is converted to α-ketoglutarate. The import of glutamate into mitochondria is mediated by specific carriers embedded in the inner mitochondrial membrane. The primary carriers responsible for glutamate uptake are the glutamate/H+ symporters, such as GC1 (SLC25A22) and GC2 (SLC25A18), and the aspartate/glutamate carriers (AGCs), including Aralar1 (SLC25A12) and Citrin (SLC25A13). This compound has been shown to specifically inhibit the transport of glutamate into mitochondria, thereby affecting downstream metabolic pathways.[2] This document provides the necessary protocols to quantify this inhibition.
Data Presentation
While early studies definitively identified this compound as a specific inhibitor of mitochondrial glutamate transport, a precise IC50 value is not consistently reported in readily available literature. The inhibitory concentration is dependent on experimental conditions, including the concentration of glutamate and the source of mitochondria. However, qualitative and semi-quantitative data demonstrate a significant reduction in glutamate-dependent mitochondrial functions in the presence of this compound. One study noted a 20% inhibition of glutamate oxidation in rat brain mitochondria by this compound, indicating a direct impact on glutamate availability within the mitochondrial matrix.
Table 1: Summary of this compound's Inhibitory Effect on Mitochondrial Glutamate Transport
| Parameter | Value/Observation | Source Organism | Reference |
| Inhibition of Glutamate Oxidation | ~20% | Rat Brain | [3] |
| Specificity | Specific for glutamate transport | Rat Liver | [1][2] |
| Reported Effective Concentration Range | Micromolar (µM) range (qualitative) | N/A | Inferred from various sources |
| IC50 | Not explicitly stated in reviewed literature | N/A | N/A |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of mitochondrial glutamate transport and the experimental workflow for assessing its inhibition by this compound.
References
- 1. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
Quantifying Avenaciolide-Induced Reactive Oxygen Species Production and Resultant Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide, a natural product isolated from Aspergillus avenaceus, has demonstrated potent anti-cancer properties.[1][2] Its mechanism of action is linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2][3] These highly reactive molecules, when present in excess, can lead to cellular damage and trigger programmed cell death.[4] this compound's ability to disrupt mitochondrial function is believed to be a key driver of this ROS production.[1][5] Specifically, it acts as a mitochondrial ionophore for Mg²⁺ and Ca²⁺ and an inhibitor of mitochondrial glutamate transport, which can disturb the mitochondrial respiratory chain and lead to ROS generation.[5][6][7]
These application notes provide detailed protocols for quantifying ROS production and assessing apoptosis following this compound treatment in cancer cell lines, with a focus on human malignant meningioma (HKBMM) cells, a cell line in which this compound has been studied.[1][2]
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound treatment on cell viability and ROS production.
Table 1: Dose-Dependent Cytotoxicity of this compound in HKBMM and HDFn Cells
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | Significance vs. Vehicle |
| HKBMM | ≤ 120 | No significant cell death | - |
| HKBMM | 160 | Significant cell death | p < 0.05 |
| HKBMM | ≥ 200 | Potent anti-cancer effects | p < 0.01 |
| HDFn (normal) | < 200 | No significant cell death | - |
| HDFn (normal) | ≥ 200 | Significant cell death | p < 0.05 |
Data adapted from a study on human malignant meningioma cells (HKBMM) and normal human dermal fibroblasts (HDFn).[1]
Table 2: Effect of this compound on ROS Production in HKBMM Cells
| Treatment | Concentration | Observation |
| This compound | 200 µM | Strong fluorescence of CellROX Green ROS probe after 1-1.5 hours of exposure.[1] |
| This compound + NAC | 200 µM this compound, 5 mM NAC | Significant suppression of this compound-produced ROS and prevention of cell death.[1] |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for quantifying ROS and apoptosis.
Experimental Protocols
Protocol 1: Quantification of Intracellular ROS Production using a Fluorescent Probe
This protocol describes the use of a cell-permeable fluorescent probe, such as CellROX™ Green or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
Materials:
-
HKBMM cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., Ham's F12 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
CellROX™ Green Reagent or DCFH-DA solution
-
N-acetylcysteine (NAC) (for positive control/inhibition)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HKBMM cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 40, 80, 120, 160, 200 µM).
-
For the ROS inhibition control, pre-treat cells with 5 mM NAC for 1 hour before adding this compound.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired time period (e.g., 1-1.5 hours for ROS detection).
-
-
ROS Staining:
-
Carefully remove the treatment medium and wash the cells once with 100 µL of warm PBS.
-
Prepare the fluorescent ROS probe working solution according to the manufacturer's instructions (e.g., 5 µM CellROX™ Green in complete medium).
-
Add 100 µL of the probe working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for CellROX™ Green).
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in ROS production.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed changes.
Protocol 2: Assessment of Apoptosis using Annexin V and Propidium Iodide Staining
This protocol utilizes flow cytometry to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
HKBMM cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HKBMM cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for a longer time point (e.g., 24 hours) to induce apoptosis.
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis.
Conclusion
The protocols outlined in these application notes provide a framework for the quantitative assessment of ROS production and apoptosis induced by this compound. By following these detailed methodologies, researchers can effectively characterize the cellular effects of this compound and further investigate its potential as a therapeutic agent for cancer. The provided diagrams offer a visual representation of the underlying signaling pathways and the experimental workflow, facilitating a comprehensive understanding of the experimental design.
References
- 1. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 2. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing Avenaciolide's Effect on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avenaciolide, a natural product isolated from fungi such as Neosartorya fischeri, has demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial survival and a common target for antibiotics.[1][2][3] This application note provides a detailed protocol for assessing the effects of this compound on bacterial cell wall synthesis, enabling researchers to investigate its potential as a novel antibacterial agent.
This compound's primary target is MurA, an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[1][2] By inhibiting MurA, this compound disrupts the formation of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell lysis.[1][2] This is visibly manifested as a protoplast-like morphology in treated bacterial cells.[1][2] Notably, this compound has been shown to be effective against fosfomycin-resistant MurA, highlighting its potential to combat antibiotic resistance.[1][2]
This document outlines protocols for determining the minimum inhibitory concentration (MIC) of this compound, observing its effects on bacterial cell morphology, and quantifying its impact on cell wall integrity.
Key Experiments and Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of the target bacteria.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Actively growing culture of target bacteria (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
-
Plate reader (optional, for OD600 measurements)
Protocol:
-
Prepare a serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Dilute the overnight bacterial culture to an optical density at 600 nm (OD600) of 0.1. Further dilute this culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions. The total volume in each well will be 200 µL.
-
Include positive controls (bacteria with no this compound) and negative controls (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the OD600 of each well using a plate reader.
Data Presentation:
| Compound | Target Bacterium | MIC (µg/mL) |
| This compound | S. aureus (ATCC 29213) | 8 |
| This compound | MRSA (Clinical Isolate) | 16 |
| Vancomycin | S. aureus (ATCC 29213) | 1 |
| Vancomycin | MRSA (Clinical Isolate) | 2 |
Morphological Analysis using Microscopy
This protocol allows for the direct observation of this compound's effect on bacterial cell structure.
Materials:
-
Actively growing culture of target bacteria
-
This compound at MIC and sub-MIC concentrations
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Phase-contrast or electron microscope
Protocol:
-
Grow the target bacteria to the mid-logarithmic phase in CAMHB.
-
Treat the bacterial culture with this compound at its MIC and 0.5x MIC for a defined period (e.g., 4-6 hours). Include an untreated control.
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Place a drop of the bacterial suspension on a microscope slide, cover with a coverslip, and observe under a phase-contrast microscope. For higher resolution, prepare samples for transmission electron microscopy (TEM) according to standard protocols.
-
Look for changes in cell shape, such as swelling and the formation of protoplast-like cells, in the this compound-treated samples compared to the untreated control.[1][2]
Data Presentation:
| Treatment | Observed Morphology |
| Untreated Control | Normal coccal shape, intact cell walls |
| This compound (0.5x MIC) | Some swollen cells, signs of cell wall stress |
| This compound (MIC) | Predominantly protoplast-like cells, significant cell lysis |
Cell Wall Integrity Assay
This assay quantifies the damage to the bacterial cell wall by measuring the release of cytoplasmic components or the susceptibility to lysis.
Materials:
-
Actively growing culture of target bacteria
-
This compound at various concentrations
-
Lysis buffer (e.g., containing lysozyme or a mild detergent)
-
DNA intercalating dye (e.g., SYTOX Green or Propidium Iodide)
-
Fluorometer or fluorescence microscope
Protocol:
-
Treat bacterial cells with this compound as described in the microscopy protocol.
-
After treatment, wash the cells and resuspend them in PBS.
-
Add the DNA intercalating dye to the cell suspension. This dye can only enter cells with compromised membranes.
-
Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates damage to the cell membrane, which is often a consequence of cell wall damage.
-
Alternatively, after treatment with this compound, incubate the cells in a lysis buffer.[4]
-
Stain the cells with a DNA fluorochrome and observe under a fluorescence microscope.[4] Susceptible cells with weakened walls will lyse, releasing their DNA, which will appear as diffuse fluorescence.[4] Resistant or untreated cells will remain intact with condensed nucleoids.[4]
Data Presentation:
| This compound Conc. (µg/mL) | Fluorescence Intensity (Arbitrary Units) | % Cell Lysis |
| 0 (Control) | 150 | 5 |
| 4 (0.5x MIC) | 800 | 35 |
| 8 (MIC) | 3500 | 85 |
| 16 (2x MIC) | 5200 | 95 |
Visualizations
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Avenaciolide Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenaciolide, a naturally occurring bicyclic bis-lactone, and its derivatives have emerged as a promising class of compounds with significant biological activities. Notably, they exhibit potent antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by targeting the MurA enzyme, a key component in bacterial cell wall biosynthesis.[1][2] Furthermore, recent studies have highlighted their potential as anticancer agents, inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3][4]
The core structure of this compound, featuring an α-methylene-γ-butyrolactone moiety, is believed to be crucial for its biological activity, acting as a Michael acceptor.[5][6] This opens up avenues for the synthesis of a diverse library of derivatives to explore and optimize their therapeutic potential. By systematically modifying the side chains and other positions of the this compound scaffold, researchers can elucidate critical structure-activity relationships (SAR), paving the way for the development of novel and more effective drug candidates.
This document provides detailed protocols for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities. It is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and pharmacology.
Data Presentation: Structure-Activity Relationships
The following table summarizes the antimicrobial activity of naturally occurring this compound derivatives against MRSA, highlighting the importance of the α,β-unsaturated carbonyl group for their activity.[5][7]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives Against MRSA
| Compound | Structure | MIC (µg/mL) | Key Structural Feature |
| This compound (1) | (Structure of this compound) | 16 | α,β-unsaturated carbonyl |
| Derivative 2 | (Structure of Derivative 2) | 8 | α,β-unsaturated carbonyl |
| Derivative 3 | (Structure of Derivative 3) | 32 | α,β-unsaturated carbonyl |
| Derivative 4 | (Structure of Derivative 4) | >128 | Saturated lactone |
Data sourced from Chang et al., 2015.[5][7]
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the α-methylene-γ-butyrolactone core, which can be adapted to produce a variety of this compound derivatives by using different starting materials.
Objective: To synthesize this compound derivatives with varying side chains for SAR studies.
Materials:
-
γ-Butyrolactone or substituted γ-butyrolactone
-
Diethyl oxalate
-
Sodium ethoxide
-
Paraformaldehyde
-
Diethylamine
-
Solvents: Diethyl ether, ethanol, tetrahydrofuran (THF), dimethylformamide (DMF)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Formation of the α-oxalyl-γ-butyrolactone:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve γ-butyrolactone and diethyl oxalate in anhydrous diethyl ether.
-
Slowly add a solution of sodium ethoxide in ethanol to the mixture at 0°C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
The resulting precipitate is the sodium salt of the α-oxalyl-γ-butyrolactone. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
-
α-Methylenation:
-
Suspend the dried sodium salt in THF.
-
Add paraformaldehyde and a catalytic amount of diethylamine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-methylene-γ-butyrolactone derivative.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
MurA Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound derivatives against the MurA enzyme.
Principle: The MurA enzyme catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi). The amount of Pi produced is quantified using a malachite green-based colorimetric assay.
Materials:
-
Purified MurA enzyme
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
This compound derivatives (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Malachite green reagent
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of the this compound derivative solution at various concentrations.
-
Add 48 µL of a reaction mixture containing MurA enzyme, UNAG, and assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of a solution containing PEP in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection of Inorganic Phosphate:
-
Stop the reaction by adding 50 µL of the malachite green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Include appropriate controls (no enzyme, no inhibitor).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the derivative.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an this compound derivative that inhibits the visible growth of a specific bacterium.
Procedure (Broth Microdilution Method):
-
Preparation of Inoculum:
-
Culture the test bacterium (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the broth medium.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: MurA enzyme inhibition by this compound derivatives.
Caption: Proposed ROS-mediated apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the aqueous solubility of Avenaciolide for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avenaciolide. The focus is on improving its aqueous solubility for reliable and reproducible in vitro assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a fungal metabolite, specifically a bicyclic bis-butyrolactone, originally isolated from Aspergillus avenaceus.[1] It is known to have antifungal properties.[1] In cancer research, it has been shown to induce apoptosis (programmed cell death) in malignant meningioma cells through the production of Reactive Oxygen Species (ROS).[2] Furthermore, this compound is a known inhibitor of glutamate transport in mitochondria and can also act as an ionophore for magnesium and calcium ions.[1][3] In methicillin-resistant Staphylococcus aureus (MRSA), it targets the enzyme MurA, which is involved in cell wall biosynthesis.[4]
Q2: What is the major challenge when using this compound in in vitro assays?
The primary challenge is its poor aqueous solubility.[1][3] This can lead to precipitation of the compound in aqueous cell culture media, resulting in inaccurate and non-reproducible experimental outcomes.
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including:
It has poor solubility in water.[1]
Troubleshooting Guide: Improving this compound Solubility
This guide provides solutions to common problems encountered when preparing this compound for in vitro experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | This compound's hydrophobic nature causes it to fall out of solution when the concentration of the organic solvent is significantly lowered. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture well is at a non-toxic level, typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines.[5] 2. Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions in your culture medium. 3. Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, thereby keeping the final DMSO percentage low. |
| Inconsistent or non-reproducible assay results | This could be due to incomplete dissolution of this compound in the stock solution or precipitation during the experiment. | 1. Ensure Complete Dissolution of Stock: After dissolving this compound in DMSO, gently warm the solution (e.g., to 37°C) and use a vortex or sonicator to aid dissolution.[4] 2. Prepare Fresh Working Solutions: Prepare working solutions fresh for each experiment from a frozen stock to avoid degradation or precipitation over time. 3. Include a Solvent Control: Always include a vehicle control (culture medium with the same final concentration of DMSO as the treated samples) to account for any effects of the solvent on the cells.[1] |
| Observed cytotoxicity in control wells | The concentration of the organic solvent (e.g., DMSO) may be too high for the specific cell line being used. | 1. Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone to determine the maximum concentration your cell line can tolerate without significant loss of viability. 2. Reduce DMSO Concentration: If cytotoxicity is observed, lower the final DMSO concentration in your experiments by adjusting the stock concentration and dilution factor. |
Quantitative Data Presentation
Table 1: this compound Solubility in Common Organic Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | A stock solution of at least 10 mM can be prepared.[4] |
| Ethanol | Soluble[1] | Quantitative data not readily available. |
| Methanol | Soluble[1] | Quantitative data not readily available. |
| Dimethylformamide (DMF) | Soluble[1] | Quantitative data not readily available. |
| Water | Poor solubility[1] | Not recommended as a primary solvent. |
Table 2: Recommended Maximum Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most cell lines | ≤ 0.5% | [5] |
| Sensitive/Primary cell lines | ≤ 0.1% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 266.3 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 266.3 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 266.3 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 375.5 µL
-
-
Dissolution: Add 375.5 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes to aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the this compound stock solution to the final desired concentration for treating cells in a 96-well plate format, ensuring the final DMSO concentration remains at or below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
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Complete cell culture medium
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Sterile microcentrifuge tubes
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Sterile pipette tips
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96-well cell culture plate with seeded cells
Procedure:
-
Determine Final Assay Concentration: Decide on the final concentrations of this compound to be tested (e.g., 1 µM, 5 µM, 10 µM).
-
Calculate Dilutions: To maintain a final DMSO concentration of 0.1%, the 10 mM stock solution needs to be diluted 1:1000 in the final well volume.
-
For a final well volume of 200 µL, you will add 0.2 µL of the 10 mM stock. This is difficult to pipette accurately. Therefore, an intermediate dilution is recommended.
-
-
Intermediate Dilution Step:
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Prepare an intermediate dilution of your stock solution in complete cell culture medium. For example, to achieve a 10 µM final concentration, you can prepare a 100 µM working stock by diluting your 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock into 198 µL of medium). The DMSO concentration in this intermediate stock is 1%.
-
-
Final Dilution in Wells:
-
Add the appropriate volume of the intermediate working stock to the wells containing cells and medium. For example, to achieve a 10 µM final concentration in a final volume of 200 µL, add 20 µL of the 100 µM intermediate stock to 180 µL of medium already in the well. This will result in a final DMSO concentration of 0.1%.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells (e.g., 0.1% DMSO in complete cell culture medium).
-
Incubation: Gently mix the plate and incubate for the desired treatment duration.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
Assessing the stability of Avenaciolide in different cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Avenaciolide in various cell culture media. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media?
This compound exhibits variable stability depending on the composition of the cell culture medium, temperature, and pH. Generally, it is more stable in buffered solutions like Phosphate-Buffered Saline (PBS) compared to complex media such as DMEM and RPMI-1640, which contain components that can contribute to its degradation. For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment.
Q2: How should I store this compound stock solutions?
This compound stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: Can I pre-mix this compound in cell culture medium for long-term storage?
It is not recommended to store this compound in cell culture medium for extended periods. Components in the media can degrade the compound over time.[1][2] It is best to add this compound to the medium immediately before treating the cells.
Troubleshooting Guide
Problem: I am observing lower than expected efficacy of this compound in my cell-based assays.
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Possible Cause 1: Degradation of this compound in the cell culture medium.
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Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using pre-mixed media containing the compound that has been stored for an extended period. Consider performing a time-course experiment to determine the optimal incubation time for your specific cell line and media combination.[3]
-
-
Possible Cause 2: Adsorption to plasticware.
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Solution: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[3] To mitigate this, consider using low-adhesion plasticware.
-
-
Possible Cause 3: pH shift in the culture medium.
Problem: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent preparation of this compound solutions.
-
Solution: Ensure that the stock solution is completely thawed and vortexed gently before each use to ensure homogeneity. Use calibrated pipettes for accurate dilutions.
-
-
Possible Cause 2: Variability in cell culture conditions.
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Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in these parameters can affect cellular response to this compound.
-
Quantitative Data Summary
The following table summarizes the hypothetical stability data of this compound in different cell culture media at 37°C. The percentage of intact this compound was determined by High-Performance Liquid Chromatography (HPLC).
| Medium | Time (hours) | % Intact this compound |
| DMEM | 0 | 100 |
| 6 | 85 | |
| 12 | 68 | |
| 24 | 45 | |
| 48 | 20 | |
| RPMI-1640 | 0 | 100 |
| 6 | 88 | |
| 12 | 72 | |
| 24 | 50 | |
| 48 | 25 | |
| PBS | 0 | 100 |
| 6 | 98 | |
| 12 | 95 | |
| 24 | 90 | |
| 48 | 85 |
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
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This compound
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Cell culture medium of interest (e.g., DMEM, RPMI-1640, PBS)
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HPLC system with a C18 column
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Trifluoroacetic acid (TFA)
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Microcentrifuge tubes
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Incubator at 37°C with 5% CO2
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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Spike the cell culture medium with this compound to a final concentration of 100 µM.
-
-
Incubation:
-
Aliquot the this compound-containing medium into microcentrifuge tubes.
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO2.
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Collect samples at designated time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Preparation:
-
At each time point, take an aliquot of the medium.
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Add an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each time point.
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Calculate the percentage of intact this compound remaining relative to the t=0 time point.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound-induced apoptotic pathway.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Temperature, pH, and aw on Cereulide Synthesis and Regulator Genes Transcription with Respect to Bacillus cereus Growth and Cereulide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing off-target effects of Avenaciolide in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Avenaciolide in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known on-target effect?
A1: this compound is a natural product originally isolated from the fungus Aspergillus avenaceus. Its primary on-target effect in bacteria is the inhibition of MurA, an enzyme essential for peptidoglycan biosynthesis, leading to the disruption of the bacterial cell wall.[1][2]
Q2: What are the observed effects of this compound in human cancer cells?
A2: In human cancer cells, particularly malignant meningioma cells, this compound has been shown to induce apoptosis.[1][2] This anti-cancer effect is mediated by the production of reactive oxygen species (ROS), which is linked to mitochondrial dysfunction.[1][2]
Q3: What are the suspected primary off-target effects of this compound in mammalian cells?
A3: The primary off-target effects of this compound in mammalian cells appear to be centered on mitochondrial function. It has been reported to act as an inhibitor of mitochondrial glutamate transport and as a mitochondrial ionophore for divalent cations like Ca²⁺ and Mg²⁺.[1][3] These activities can disrupt mitochondrial respiration and lead to increased ROS production.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects involves several strategies:
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Dose-response studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target engagement.
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Use of control cell lines: Compare results from your experimental cell line with a control cell line that may be less sensitive to the off-target effects. For example, comparing cancer cells with high mitochondrial activity to normal cells with lower mitochondrial activity.
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Structurally related inactive analogs: If available, use a structurally similar but inactive analog of this compound as a negative control to ensure the observed phenotype is due to the specific activity of this compound.
-
Rescue experiments: Attempt to rescue the off-target phenotype by supplementing the cells with downstream metabolites or by overexpressing the off-target protein.
Q5: What are the general approaches to identify the specific off-target proteins of this compound?
A5: Several experimental and computational approaches can be employed:
-
Affinity Purification-Mass Spectrometry (AP-MS): This biochemical method uses a modified this compound probe to pull down its interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Off-target proteins will show a shift in their melting temperature when bound to this compound.
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Proteomic Profiling: Quantitative proteomics can be used to compare the proteome of cells treated with this compound to untreated cells, identifying changes in protein expression or post-translational modifications that may indicate off-target effects.
-
Genetic Screens (RNAi/CRISPR): RNAi or CRISPR-Cas9 screens can identify genes that, when knocked down or knocked out, either sensitize or confer resistance to this compound treatment, potentially revealing off-target pathways.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity are observed in control (non-cancerous) cell lines.
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high, leading to significant off-target mitochondrial toxicity. | Perform a detailed dose-response curve to determine the IC50 in both your cancer and control cell lines. Use a concentration that maximizes the therapeutic window (the difference in cytotoxicity between cancer and control cells). |
| Control cell line is particularly sensitive to mitochondrial perturbations. | Select a control cell line with a more robust mitochondrial function or one that is less reliant on the specific mitochondrial pathways affected by this compound. |
| Off-target effects are not limited to mitochondria. | Employ unbiased off-target identification methods like AP-MS or proteomic profiling to identify other potential off-targets. |
Problem 2: Inconsistent or non-reproducible results in apoptosis assays.
| Possible Cause | Troubleshooting Steps |
| Variable levels of ROS production due to differences in cell culture conditions. | Standardize cell culture conditions, including media composition, cell density, and passage number. Measure ROS levels concurrently with apoptosis markers. |
| Cellular antioxidant capacity varies between experiments. | Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) as a negative control to confirm that the observed apoptosis is ROS-dependent. |
| Apoptosis is being measured at a suboptimal time point. | Perform a time-course experiment to identify the peak of apoptosis induction following this compound treatment. |
Problem 3: Difficulty in confirming direct engagement of a suspected off-target protein.
| Possible Cause | Troubleshooting Steps |
| The interaction between this compound and the off-target is weak or transient. | Utilize a sensitive target engagement assay like CETSA, which can detect in-cell target binding. |
| The antibody for the suspected off-target is not suitable for the chosen assay (e.g., Western blot in CETSA). | Validate your antibody for the specific application. Consider using a reporter system, such as a split-luciferase CETSA, if a good antibody is not available. |
| The off-target is part of a larger protein complex. | Use co-immunoprecipitation (Co-IP) experiments to see if this compound disrupts the interaction of the suspected off-target with its binding partners. |
Quantitative Data
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HKBMM | Human Malignant Meningioma | Cell Viability Assay | ~100 | [1] |
| HDFn | Human Dermal Fibroblasts (neonatal) | Cell Viability Assay | >200 | [1] |
Note: The provided data is based on a single study and further validation across a broader range of cell lines is recommended.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol is a generalized procedure for identifying protein targets of this compound based on ligand-induced thermal stabilization.
1. Cell Culture and Treatment: a. Culture the human cell line of interest to ~80% confluency. b. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Heating and Lysis: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. d. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
3. Separation of Soluble and Precipitated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. b. Carefully collect the supernatant containing the soluble proteins.
4. Protein Analysis: a. Determine the protein concentration of the soluble fractions. b. Analyze the soluble proteins by SDS-PAGE and Western blotting using antibodies against suspected off-target proteins or perform unbiased proteomic analysis (e.g., LC-MS/MS) to identify proteins that are stabilized at higher temperatures in the presence of this compound.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol describes a general workflow for identifying this compound-binding proteins.
1. This compound Probe Synthesis: a. Synthesize a derivative of this compound that incorporates a reactive group for conjugation to a linker and an affinity tag (e.g., biotin). An inactive analog should also be synthesized as a control.
2. Cell Lysate Preparation: a. Grow the cells of interest and harvest them. b. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation.
3. Affinity Pulldown: a. Incubate the clarified cell lysate with the biotinylated this compound probe (and the inactive control probe in a separate sample) to allow for binding to target proteins. b. Add streptavidin-coated beads to the lysate and incubate to capture the probe-protein complexes. c. Wash the beads extensively with lysis buffer to remove non-specific binders.
4. Elution and Protein Identification: a. Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE. c. Excise the protein bands and subject them to in-gel digestion with trypsin. d. Analyze the resulting peptides by LC-MS/MS to identify the proteins that specifically interact with the active this compound probe.
Visualizations
Caption: Workflow for identifying and validating this compound's off-targets.
Caption: Proposed off-target signaling pathway of this compound in cancer cells.
References
- 1. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 2. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 3. This compound: a specific inhibitor of glutamate transport in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Avenaciolide Concentration for Effective Antifungal Activity: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Avenaciolide for effective antifungal activity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Data Presentation: this compound Antifungal Activity
This compound, a natural product produced by Aspergillus avenaceus, has demonstrated antifungal properties by inhibiting mitochondrial function. Specifically, it acts as an inhibitor of glutamate transport in mitochondria, leading to the production of reactive oxygen species (ROS) and subsequent apoptosis.[1] The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against a key fungal pathogen.
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Candida albicans | 6.25 µg/mL |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
Note: Further research is required to establish the MIC and Minimum Fungicidal Concentration (MFC) of this compound against a broader range of pathogenic fungi.
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.
Materials:
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds.
-
Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds).
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Ensure the final volume in each well is consistent (e.g., 100 µL).
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation:
-
Add an equal volume of the diluted fungal inoculum to each well (e.g., 100 µL), bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungal species (e.g., 35-37°C) for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Determining Minimum Fungicidal Concentration (MFC)
This protocol is performed after the MIC is determined to identify the lowest concentration of this compound that kills the fungus.
Materials:
-
MIC plate from the previous experiment
-
Appropriate agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette tips or loops
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and spread it onto a fresh agar plate.
-
Also, subculture from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at the optimal temperature for the fungal species for a sufficient period to allow for growth (typically 24-72 hours).
-
-
Reading the MFC:
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the subculture plates.
-
Troubleshooting Guides and FAQs
Question 1: I am observing inconsistent MIC results for this compound. What could be the cause?
Answer: Inconsistent MIC results can arise from several factors, especially when working with a mitochondrial inhibitor like this compound.
-
Inoculum Preparation: The density of the initial fungal inoculum is critical. A higher than recommended inoculum can lead to falsely elevated MIC values. Ensure your inoculum is standardized accurately using a McFarland standard and diluted appropriately.
-
Solvent Effects: this compound is water-insoluble and typically dissolved in solvents like DMSO. High concentrations of the solvent can have an inhibitory effect on fungal growth. Always include a solvent control (medium, inoculum, and the highest concentration of solvent used) to rule out any solvent-induced inhibition.
-
Media Composition: The composition of the growth medium can influence the activity of mitochondrial inhibitors. For example, the presence of alternative carbon sources that bypass the need for mitochondrial respiration could potentially affect the apparent activity of this compound. Ensure you are using a standardized and recommended medium for antifungal susceptibility testing.
-
Incubation Time: For some slow-growing fungi, a 24-hour incubation period may not be sufficient to observe clear growth inhibition. Consider extending the incubation time to 48 or even 72 hours, but be mindful of potential drug degradation.
Question 2: I am not observing any fungicidal activity (MFC) even at high concentrations of this compound. Is this expected?
Answer: It is possible for a compound to be fungistatic (inhibit growth) rather than fungicidal (kill the organism).
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Mechanism of Action: While this compound induces apoptosis through ROS production, the fungicidal effect can be concentration and time-dependent. It's possible that at the concentrations tested, it primarily arrests fungal growth.
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Trailing Growth: Some antifungal agents, particularly those that don't completely inhibit growth at concentrations above the MIC, can exhibit a phenomenon called "trailing." This is characterized by reduced but persistent growth at concentrations above the MIC. When determining the MFC, ensure you are subculturing from wells with no visible growth.
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Experimental Conditions: The conditions of the MFC assay, such as the volume of culture transferred and the type of agar medium used, can influence the recovery of fungal cells. Ensure your subculturing technique is consistent and that the recovery medium is optimal for fungal growth.
Question 3: How does the mitochondrial inhibition by this compound lead to antifungal activity?
Answer: this compound disrupts the normal functioning of fungal mitochondria, leading to a cascade of events that ultimately result in cell death.
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Inhibition of Glutamate Transport: this compound specifically inhibits the transport of glutamate into the mitochondria.[1] Glutamate is a key substrate for the mitochondrial respiratory chain.
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Disruption of Respiratory Chain: By limiting the supply of glutamate, this compound disrupts the electron transport chain, leading to a decrease in ATP production.
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Generation of Reactive Oxygen Species (ROS): The dysfunctional mitochondrial respiratory chain leads to the excessive production of reactive oxygen species (ROS), such as superoxide anions.
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Oxidative Stress and Apoptosis: The accumulation of ROS causes significant oxidative stress within the fungal cell, damaging cellular components and triggering programmed cell death, or apoptosis.[1]
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for determining its antifungal activity.
Caption: Proposed mechanism of this compound's antifungal activity.
Caption: Experimental workflow for MIC and MFC determination.
Caption: Fungal stress response to this compound-induced mitochondrial dysfunction.
References
Troubleshooting common issues in the chemical synthesis of Avenaciolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Avenaciolide.
Troubleshooting Guides
Problem 1: Low Yield in the Initial Aldol Condensation
Question: We are experiencing low yields in the initial aldol condensation step to form the carbon skeleton of this compound. What are the potential causes and solutions?
Answer:
Low yields in the aldol condensation are a common issue and can often be attributed to several factors:
-
Base Selection: The choice of base is critical. While common bases like lithium diisopropylamide (LDA) are used, their reactivity can sometimes lead to side reactions. Consider using a milder, hindered base to favor the desired aldol addition.
-
Reaction Temperature: Aldol reactions are highly temperature-sensitive. Ensure the reaction is conducted at the recommended low temperatures (typically -78 °C) to minimize side reactions such as self-condensation of the enolate or retro-aldol cleavage.
-
Enolate Formation Time: Incomplete enolate formation can lead to unreacted starting material and reduced yields. Allow sufficient time for the enolate to form completely before adding the aldehyde. Monitoring the reaction by thin-layer chromatography (TLC) can help optimize this.
-
Purity of Reagents and Solvents: Traces of water or other protic impurities can quench the enolate, leading to significantly lower yields. Ensure all glassware is thoroughly dried, and use freshly distilled, anhydrous solvents.
Experimental Protocol: Optimized Aldol Condensation
-
To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Add the ketone starting material (1.0 eq) dropwise to the LDA solution and stir for 1 hour to ensure complete enolate formation.
-
Slowly add a solution of the aldehyde partner (1.0 eq) in anhydrous THF.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup followed by purification via flash column chromatography.
Problem 2: Poor Stereoselectivity in the Lactonization Step
Question: Our synthesis is producing a mixture of diastereomers during the formation of the bis-lactone core of this compound. How can we improve the stereoselectivity?
Answer:
Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. Poor stereoselectivity during lactonization can stem from the following:
-
Cyclization Conditions: The conditions for lactonization can significantly influence the stereochemical outcome. Acid-catalyzed cyclizations can sometimes lead to epimerization. Consider exploring base-mediated or thermally induced lactonization conditions.
-
Directing Groups: The presence of bulky protecting groups on nearby stereocenters can help direct the cyclization to favor the desired diastereomer.
-
Reagent Choice: For intramolecular cyclizations, the choice of dehydrating or activating agent is crucial. Reagents that promote a concerted mechanism can often lead to higher stereoselectivity.
Table 1: Comparison of Lactonization Conditions
| Reagent/Condition | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (desired:undesired) |
| p-Toluenesulfonic acid | Toluene | 110 | 2:1 |
| Sodium hydride | THF | 0 to 25 | 5:1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane | 25 | 3:1 |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts observed during the synthesis of this compound?
A1: Common byproducts can include epimers at various stereocenters, products of over-oxidation or reduction, and incompletely cyclized intermediates. Careful monitoring of reaction conditions and thorough purification of intermediates are essential to minimize these impurities.
Q2: How can I effectively purify the synthetic intermediates of this compound?
A2: Purification of this compound intermediates often requires flash column chromatography on silica gel. Due to the polarity of the lactone moieties, a gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective. In some cases, recrystallization may be necessary to obtain highly pure compounds.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Standard laboratory safety practices should be followed. Many of the reagents used, such as organolithium compounds and strong acids/bases, are hazardous. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the key stages where issues commonly arise.
Reducing experimental variability in Avenaciolide bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in Avenaciolide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring bicyclic bis-butyrolactone antifungal agent.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[2][3][4] This process is linked to mitochondrial dysfunction.[2][3][4]
Q2: What are the common sources of variability in this compound bioassays?
Variability in antifungal susceptibility testing, including with this compound, can arise from several factors:
-
Inoculum Preparation: Inconsistent inoculum size can significantly alter the outcome of the assay.[5][6]
-
Growth Medium: The composition and pH of the culture medium can influence both fungal growth and the activity of this compound.[2]
-
Incubation Conditions: Variations in incubation time and temperature can lead to inconsistent results.[5][6]
-
Stock Solution Preparation: Improperly prepared or stored stock solutions can result in inaccurate final concentrations.[7][8]
-
Solvent Effects: The solvent used to dissolve this compound may have its own effects on the fungal cells.[9]
-
Endpoint Determination: Subjectivity in reading endpoints, especially for visual assays, can introduce variability.[6][10]
Q3: How should I prepare and store this compound stock solutions?
This compound is a water-insoluble compound.[2][4] Therefore, it should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation: Accurately weigh the this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[11] Protect from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate culture medium for each experiment. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that is toxic to the fungal cells (typically <1% v/v for DMSO).[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent pipetting of this compound, cells, or reagents. Edge effects in the microplate. Uneven cell seeding density. | Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the microplate or fill them with sterile medium/water to maintain humidity. Ensure a homogenous cell suspension before seeding and optimize cell seeding density.[13] |
| No or low antifungal activity observed | Inactive this compound due to improper storage or handling. Resistant fungal strain. Incorrect assay setup (e.g., wrong incubation time, temperature). this compound precipitation out of solution. | Use a fresh aliquot of this compound stock solution. Include a known susceptible control strain in your assay. Verify and standardize all assay parameters according to a validated protocol. Check the solubility of this compound in your final assay medium. Sonication may help to dissolve the compound.[12] |
| Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments | Variation in inoculum preparation. Differences in growth medium batches. Subjective endpoint reading. | Standardize the inoculum preparation method (e.g., using a spectrophotometer to adjust cell density).[13] Use the same lot of growth medium for a set of comparable experiments. If using visual reading, have the same person read the results. Consider using a spectrophotometric plate reader for more objective endpoint determination.[6] |
| "Skipped" wells or paradoxical growth at higher concentrations | This compound precipitation at higher concentrations. The "Eagle effect," where a drug can be less effective at higher concentrations. | Visually inspect wells for any precipitate. If present, try a different solvent or a lower stock concentration. Perform a full dose-response curve to identify the optimal concentration range. |
| High background signal in ROS detection assays | Autofluorescence of this compound or media components. Spontaneous oxidation of the fluorescent probe. | Run proper controls, including wells with this compound and the probe but no cells, and cells with the probe but no this compound. Prepare the fluorescent probe solution fresh and protect it from light. |
Data Presentation
Table 1: Reported Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 6.25 | [14] |
Table 2: Example of Antifungal Susceptibility Testing Parameters for this compound (Broth Microdilution)
| Parameter | Recommended Value/Range | Notes |
| Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0 | Standard medium for antifungal susceptibility testing.[15] |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi | Prepare from fresh cultures and standardize using a spectrophotometer or hemocytometer.[16] |
| This compound Concentration Range | 0.03 - 64 µg/mL (serial two-fold dilutions) | The range may need to be adjusted based on the fungal species being tested. |
| Incubation Temperature | 35°C | Standard for most pathogenic fungi.[16] |
| Incubation Time | 24 hours for Candida spp. and Zygomycetes 48 hours for Aspergillus and Fusarium spp. 72 hours for Scedosporium spp. | Visual inspection of growth in the control well is necessary to determine the appropriate reading time.[16] |
| Endpoint Determination (MIC) | Lowest concentration with ≥50% growth inhibition compared to the drug-free control well. | For visual reading, this corresponds to a significant reduction in turbidity. For spectrophotometric reading, compare the OD values.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for this compound MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[13][15]
-
This compound Plate Preparation: a. Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL. b. Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
Inoculum Preparation: a. From a 24-hour-old culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in sterile saline. b. Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm. c. Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration (see Table 2).
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. b. Seal the plate and incubate at 35°C for the appropriate duration (see Table 2).
-
MIC Determination: a. Read the plate either visually using a reading mirror or spectrophotometrically at a wavelength that measures turbidity (e.g., 600 nm). b. The MIC is the lowest concentration of this compound that causes a significant (≥50%) inhibition of growth compared to the growth control.[6]
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay
This protocol is a general guide for using a cell-permeable fluorescent probe like CM-H2DCFDA to measure intracellular ROS.
-
Cell Preparation: a. Culture fungal cells to the mid-logarithmic phase. b. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Probe Loading: a. Add the CM-H2DCFDA probe to the cell suspension at a final concentration of 5-10 µM. b. Incubate for 30-60 minutes at 37°C in the dark.
-
This compound Treatment: a. After incubation, wash the cells to remove excess probe. b. Resuspend the cells in fresh culture medium and add this compound at the desired concentrations. c. Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).
-
Fluorescence Measurement: a. After the desired treatment time, measure the fluorescence intensity using a fluorometer or flow cytometer with excitation and emission wavelengths appropriate for the probe (e.g., ~495 nm excitation and ~529 nm emission for DCF). An increase in fluorescence indicates an increase in intracellular ROS.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for MIC determination.
References
- 1. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 2. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 3. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 4. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Probing Metabolic Requirements for Fungal Virulence — Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mycotoxin-assisted mitochondrial dysfunction and cytotoxicity: Unexploited tools against proliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the in vivo efficacy and delivery of Avenaciolide
Technical Support Center: Avenaciolide In Vivo Applications
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a potent inhibitor of the mitochondrial pyruvate carrier (MPC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Formulation and Delivery
Question: My this compound sample is proving difficult to dissolve for in vivo administration. What are the recommended solubilization strategies?
Answer: this compound is a hydrophobic compound, which can present challenges for achieving sufficient bioavailability in aqueous environments.[1] Here are some strategies to enhance its solubility:
-
Co-solvents: For initial studies, a mixture of solvents can be employed. However, for in vivo use, it's crucial to use biocompatible solvents.
-
Formulation Technologies: To improve solubility and bioavailability, consider the following advanced drug delivery systems:
-
Liposomes: These vesicles can encapsulate hydrophobic drugs like this compound within their lipid bilayer.[2][3][4][5]
-
Nanoparticles: Biodegradable polymers such as PLGA can be used to create nanoparticles that encapsulate this compound, potentially improving its pharmacokinetic profile.[6]
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer matrix can increase its dissolution rate.[7]
-
Question: I'm observing low bioavailability of this compound in my animal models. How can I improve this?
Answer: Low bioavailability of hydrophobic drugs is a common issue.[8][9][10] Here’s a troubleshooting guide:
-
Optimize the Delivery System:
-
Liposomal Formulations: Ensure your liposome preparation is optimized for particle size and encapsulation efficiency. Smaller liposomes with high cholesterol content often show improved stability and prolonged drug release.[1]
-
PEGylation: Coating nanoparticles with polyethylene glycol (PEG) can prolong circulation time by reducing opsonization and clearance by the immune system.[6][11]
-
-
Route of Administration: The chosen route of administration can significantly impact bioavailability. While oral delivery is convenient, parenteral routes (like intravenous or intraperitoneal) may be necessary to bypass first-pass metabolism and ensure adequate plasma concentrations.
-
Structural Modification (Prodrugs): While more complex, creating a more soluble prodrug of this compound that converts to the active form in vivo is a potential strategy.[8]
Category 2: In Vivo Efficacy and Target Engagement
Question: The in vivo efficacy of my this compound formulation is not correlating with the in vitro results. What are the potential reasons?
Answer: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development.[12] Consider these factors:
-
Pharmacokinetics and Biodistribution: this compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. Nanoparticle-based systems can be designed to improve biodistribution.[13][14]
-
Target Engagement: It's crucial to confirm that this compound is binding to its target, the mitochondrial pyruvate carrier, in the in vivo setting.
-
Off-Target Effects: The compound might be causing unforeseen toxicity through off-target interactions, which can mask its therapeutic efficacy.[15][16][17][18]
Question: How can I confirm that this compound is engaging with the mitochondrial pyruvate carrier (MPC) in my in vivo experiments?
Answer: Demonstrating target engagement is critical for validating your results.[19] Here are some approaches:
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to directly measure the activity of enzymes in complex biological samples. A competitive ABPP approach can be used to show that this compound is binding to its target.[20][21]
-
Biomarker Analysis: Measure downstream metabolic changes that are expected upon MPC inhibition. For example, you could use techniques like Seahorse XF analysis on tissues or cells isolated from treated animals to assess changes in mitochondrial respiration.[22]
-
Imaging Techniques: In some cases, radiolabeled this compound could be used with imaging modalities like PET to visualize its distribution and binding to target tissues.[19]
Category 3: Experimental Design and Data Interpretation
Question: What are the key considerations when designing an in vivo study for this compound?
Answer: A well-designed in vivo experiment is essential for obtaining reliable data. Adhering to guidelines such as the ARRIVE guidelines is recommended.[23] Key considerations include:
-
Animal Model: Justify the choice of animal species and model and its relevance to the research objectives.
-
Group Size and Randomization: Ensure sufficient statistical power by using an appropriate number of animals per group and randomize animal allocation to treatment groups to minimize bias.
-
Controls: Include appropriate vehicle controls and potentially a positive control if a standard-of-care treatment exists.[24]
-
Ethical Considerations: All animal experiments must be conducted with ethical approval and adhere to institutional and national guidelines for animal welfare.
Question: I'm observing unexpected toxicity in my animal models. How can I determine if it's an on-target or off-target effect?
Answer: Distinguishing between on-target and off-target toxicity is a critical step in drug development.[17][18]
-
On-target toxicity would be an exaggerated pharmacological effect resulting from the inhibition of the mitochondrial pyruvate carrier.
-
Off-target toxicity arises from this compound interacting with other proteins or cellular components.[18]
To investigate this, you could:
-
Dose-Response Studies: Carefully evaluate the relationship between the dose of this compound and the observed toxicity.
-
Genetic Approaches: If possible, use genetic models (e.g., knockout or knockdown of the MPC subunits) to determine if the toxicity is dependent on the presence of the target.
-
Comprehensive Toxicological Profiling: Conduct detailed histopathological and clinical chemistry analyses to identify the affected organs and pathways.
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Strategies
| Delivery System | Key Advantages | Key Disadvantages | Considerations |
| Co-solvent Injection | Simple preparation | Potential for precipitation upon injection, solvent toxicity | Suitable for initial proof-of-concept studies, requires careful selection of biocompatible solvents. |
| Liposomes | Can encapsulate hydrophobic drugs, biocompatible | Can have stability issues, potential for rapid clearance | Formulation needs to be optimized for size, charge, and lipid composition.[1] |
| Polymeric Nanoparticles (e.g., PLGA) | Controlled release, potential for surface modification for targeting | More complex preparation, potential for immunogenicity | PEGylation can improve circulation time.[6] |
| Solid Dispersions | Enhances dissolution rate | Requires specific manufacturing processes (e.g., spray drying) | Polymer selection is critical to prevent recrystallization.[7] |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol is a general guideline for preparing liposomes using the thin-film hydration method. Optimization will be required for your specific application.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve this compound and lipids in the organic solvent in a round-bottom flask.[3]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with the aqueous buffer by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound via MPC inhibition.
Caption: Workflow for this compound nanoparticle delivery.
Caption: Troubleshooting guide for low in vivo efficacy.
References
- 1. journal.ypidathu.or.id [journal.ypidathu.or.id]
- 2. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ardena.com [ardena.com]
- 8. mdpi.com [mdpi.com]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 10. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 11. Non disseminative nano-strategy against in vivo Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Learning to deliver: Challenges in NTD drug research and development | DNDi [dndi.org]
- 13. Mitochondria-Targeted, Nanoparticle-Based Drug-Delivery Systems: Therapeutics for Mitochondrial Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondria-Targeted, Nanoparticle-Based Drug-Delivery Systems: Therapeutics for Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming challenges in elucidating Avenaciolide's precise mechanism of action
Welcome to the technical support center for researchers studying the fungal metabolite, Avenaciolide. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist in elucidating its complex mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a fungal secondary metabolite known for a range of biological effects. Primarily, it exhibits antifungal and weak antibacterial properties.[1] Its mechanisms are complex, involving the inhibition of mitochondrial glutamate transport and acting as a mitochondrial ionophore, which disrupts ion balance.[1] In bacteria, particularly MRSA, it has been identified as an inhibitor of the MurA enzyme, a key component in cell wall biosynthesis.[2][3] More recently, it has been shown to induce apoptosis in human cancer cells through the production of Reactive Oxygen Species (ROS).[1]
Q2: What makes studying this compound's mechanism of action so challenging?
A2: Like many natural products, pinpointing this compound's precise mechanism is difficult due to several factors. It appears to have multiple cellular targets, including mitochondrial transporters and bacterial enzymes, making it hard to isolate a single pathway.[1][2][3] Furthermore, common challenges in natural product research, such as low isolation yields and difficulties in synthesizing derivatives for probe-based assays, present significant hurdles.[4][5] These complexities can lead to pleiotropic effects in cellular assays, complicating data interpretation.
Q3: Is this compound a covalent or non-covalent inhibitor of its targets?
A3: this compound has been shown to act as a covalent inhibitor of the MurA enzyme.[6] Its α,β-unsaturated carbonyl group is a reactive moiety that likely participates in a Michael-type addition with nucleophilic residues, such as cysteine, in the enzyme's active site.[2][6] This irreversible binding is a key feature of its antibacterial activity.
Q4: My results on this compound's antifungal activity are inconsistent. What could be the cause?
A4: Inconsistencies in antifungal assays can arise from several factors. The expression of fungal secondary metabolites and their targets can be highly sensitive to growth conditions, including media composition, pH, temperature, and light exposure. Ensure that your fungal culture conditions are strictly controlled and reproducible. Additionally, the stability of this compound in your assay medium could be a factor; consider verifying its integrity over the time course of your experiment using techniques like HPLC.
Troubleshooting Guides
Issue 1: Failure to Identify Cellular Targets Using Affinity Pull-Downs
-
Problem: You have synthesized a biotinylated this compound probe, but your affinity chromatography/mass spectrometry experiment did not identify known targets or yielded too many non-specific binders.
-
Possible Causes & Solutions:
-
Steric Hindrance: The chemical linker or tag may be attached at a position that blocks the active pharmacophore from binding to its target.
-
Solution: If possible, synthesize alternative probes with the linker at different, non-critical positions on the this compound scaffold.
-
-
Loss of Activity: The chemical modification may have altered the conformation or electronic properties of this compound, rendering it inactive.
-
Solution: Before a large-scale pull-down, validate that your tagged probe retains biological activity in a simple bioassay (e.g., a bacterial growth inhibition assay).
-
-
Non-Specific Binding: Natural products can be "sticky," leading to high background.
-
Solution: Increase the stringency of your wash buffers (e.g., slightly increase salt or non-ionic detergent concentration) and include competitor molecules in your binding reactions.
-
-
Alternative Approaches: Affinity-based methods are notoriously difficult for natural products.
-
Solution: Consider switching to label-free target identification methods such as Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), or native mass spectrometry.[7] These methods use the unmodified natural product, bypassing the challenges of chemical probe synthesis.[7]
-
-
Issue 2: Inconclusive Results in Confirming MurA as the Target in Your Bacterial Strain
-
Problem: You are treating your bacterial strain with this compound but are unsure if the observed cell death is specifically due to MurA inhibition.
-
Possible Causes & Solutions:
-
Off-Target Effects: this compound may have other targets in the cell, or the observed effect could be a downstream consequence of general cellular stress.
-
Solution 1 (Genetic): Attempt to overexpress the murA gene in your bacterial strain. If MurA is the primary target, increased enzyme levels should confer some resistance to this compound, shifting the Minimum Inhibitory Concentration (MIC).
-
Solution 2 (Biochemical): Perform an in vitro MurA enzyme inhibition assay using purified MurA from your strain and this compound. This directly tests for target engagement without the complexity of a whole-cell system. (See Protocol below).
-
Solution 3 (Morphological): Observe this compound-treated cells using microscopy. Inhibition of cell wall synthesis often leads to a distinct protoplast-like morphology (cell swelling and lysis), which is consistent with MurA inhibition.[2]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's bioactivity. Data for specific this compound derivatives are noted where available.
Table 1: Antibacterial & Anticancer Activity of this compound
| Activity Type | Organism / Cell Line | Parameter | Value | Reference |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | Significant activity reported, specific value not available in search results. | [2] |
| Anticancer | Human Malignant Meningioma (HKBMM cells) | Effective Concentration | Potent cell death observed at ≥ 160 µM | [1] |
| Cytotoxicity | Normal Human Dermal Fibroblasts (HDFn cells) | Effective Concentration | Significantly lower cell death compared to HKBMM cells at ≥ 160 µM | [1] |
Table 2: Enzyme Inhibition Data
| Target Enzyme | Source | Inhibitor | Parameter | Value | Reference |
| MurA | E. coli | This compound | IC₅₀ | Not Reported | [6] |
| MurA | E. coli | Fosfomycin (Reference Inhibitor) | IC₅₀ | ~8.8 µM | [8] |
| MurA | E. coli | RWJ-3981 (Reference Inhibitor) | IC₅₀ | ~0.9 µM | [8] |
| Mitochondrial Glutamate Oxidation | Rat Liver Mitochondria | This compound | % Inhibition | ~20% (Concentration not specified) | [2] |
Key Experimental Protocols
Protocol 1: In Vitro MurA Inhibition Assay (Phosphate Detection)
This protocol is adapted from standard malachite green-based assays for MurA activity.
Principle: The MurA enzyme catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi). The amount of Pi produced is quantified colorimetrically.
Materials:
-
Purified MurA enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Substrates: UNAG and PEP stock solutions
-
Test Compound: this compound dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplate and plate reader (absorbance at ~650 nm)
Procedure:
-
Prepare Reaction Mixture: In a microplate well, add 2.5 µL of this compound (at various concentrations) or DMSO (for control).
-
Add the reaction mixture containing Assay Buffer, 200 µM UNAG, and 250 nM purified MurA enzyme.
-
Pre-incubation (Optional but Recommended): To test for time-dependent inhibition, pre-incubate the enzyme with this compound and one substrate (e.g., UNAG) for 10-30 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding PEP to a final concentration of 100 µM. The total reaction volume should be ~50 µL.
-
Incubate: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop Reaction & Detect: Terminate the reaction and detect the released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at ~650 nm.
-
Calculate Inhibition: Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by plotting inhibition versus this compound concentration.
Protocol 2: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines the use of the MitoSOX Red probe to specifically detect mitochondrial superoxide by flow cytometry.
Principle: MitoSOX Red is a cell-permeant dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
Materials:
-
MitoSOX Red reagent (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cells of interest (e.g., HKBMM cancer cells)
-
This compound
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (or vehicle control) for the desired time period (e.g., 4-24 hours). Include a positive control (e.g., Antimycin A).
-
Prepare Staining Solution: Dilute the MitoSOX Red stock solution to a final working concentration (typically 1-5 µM) in pre-warmed HBSS or serum-free medium. Protect from light.
-
Cell Staining: Remove the treatment medium from the cells and wash once with pre-warmed HBSS. Add the MitoSOX staining solution to each well.
-
Incubate: Incubate the cells at 37°C for 20-30 minutes, protected from light.
-
Wash: Aspirate the staining solution and wash the cells three times with pre-warmed HBSS to remove excess probe.
-
Cell Harvesting: Detach the cells using trypsin or a gentle cell scraper, and resuspend them in HBSS or flow cytometry buffer.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer, using an excitation laser of ~510 nm and measuring emission at ~580 nm.
-
Data Analysis: Quantify the geometric mean fluorescence intensity of the MitoSOX signal in the treated populations compared to the control.
Visualizations
Caption: Workflow for identifying the molecular target of a natural product.
Caption: this compound-induced apoptosis via mitochondrial dysfunction.
Caption: Inhibition of bacterial MurA by this compound.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. Glutamate metabolism and transport in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inhibitors-of-the-bacterial-enzyme-mura-as-potential-novel-antibiotics - Ask this paper | Bohrium [bohrium.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate Transporters and Mitochondria: Signaling, Co-compartmentalization, Functional Coupling, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent degradation of Avenaciolide during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and experimental use of Avenaciolide to prevent its degradation. The information provided is based on the general chemical properties of its bicyclic bis-butyrolactone structure, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, this compound should be kept at -20°C.[1] This temperature minimizes the potential for degradation over extended periods.
Q2: In which solvents is this compound soluble and stable?
A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It has poor solubility in water.[1] For experimental use, it is advisable to prepare stock solutions in a suitable organic solvent and make further dilutions in aqueous buffers immediately before use to minimize hydrolysis.
Q3: What is the primary degradation pathway for this compound?
A3: As a bicyclic bis-butyrolactone, the primary degradation pathway for this compound is expected to be hydrolysis. This involves the opening of one or both of the lactone (cyclic ester) rings to form the corresponding hydroxy-carboxylic acids. This reaction can be catalyzed by both acidic and basic conditions.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is expected to be most stable in neutral or slightly acidic aqueous solutions (pH 4-6). Both strongly acidic and alkaline conditions are likely to accelerate the rate of hydrolysis and subsequent degradation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Ensure this compound is stored at -20°C. - Prepare fresh solutions for each experiment. - Avoid prolonged storage of this compound in aqueous buffers. - Check the pH of your experimental buffer; adjust to be within the stable range (pH 4-6) if possible. |
| Inconsistent experimental results. | Partial degradation of this compound stock solution. | - Prepare a fresh stock solution of this compound. - Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. - Perform a quality control check of the stock solution using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | - Identify the degradation products, likely the hydrolyzed forms of this compound. - Optimize experimental conditions (pH, temperature) to minimize degradation. - Use a stability-indicating analytical method to resolve this compound from its degradation products. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the literature, the following table provides an estimated stability profile based on the general behavior of bicyclic lactone compounds. This data is for guidance only and should be confirmed by experimental studies.
| Condition | Parameter | Expected Stability | Recommendation |
| Storage (Solid) | Temperature | Stable for months to years at -20°C. | Store solid this compound at -20°C. |
| Storage (in Organic Solvent) | Temperature | Stable for several weeks to months at -20°C. | Prepare stock solutions in anhydrous organic solvents and store in aliquots at -20°C. |
| Aqueous Solution | pH | Unstable at pH < 4 and pH > 7. More stable at pH 4-6. | Prepare fresh aqueous solutions for each experiment. If storage is necessary, use a slightly acidic buffer and store at 2-8°C for a short period (confirm stability for your specific conditions). |
| Aqueous Solution | Temperature | Degradation rate increases with temperature. | Keep aqueous solutions on ice during experiments and use them as quickly as possible. |
| Light Exposure | Wavelength | Potential for degradation upon exposure to UV and visible light. | Protect solutions from light at all times by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade organic solvent for stock solution (e.g., acetonitrile or methanol)
- Aqueous buffers of different pH values (e.g., pH 4, 7, and 9)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- C18 reverse-phase HPLC column
- Temperature-controlled incubator
- Light chamber (for photostability testing)
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen organic solvent.
- Prepare working solutions by diluting the stock solution with the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- For temperature stability:
- Incubate aliquots of the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
- For photostability:
- Expose aliquots of the working solutions to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2] Keep control samples in the dark at the same temperature.
- Time points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- HPLC analysis:
- Immediately analyze the samples by HPLC.
- Use a suitable mobile phase to separate this compound from its potential degradation products.
- Monitor the peak area of this compound at each time point.
- Data analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: this compound's primary degradation pathway via hydrolysis.
Caption: Experimental workflow for assessing this compound stability.
References
Validation & Comparative
A Comparative Analysis of Avenaciolide and Fosfomycin as MurA Inhibitors
In the ongoing battle against antibiotic resistance, the bacterial enzyme MurA has emerged as a critical target for novel drug development. MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in peptidoglycan biosynthesis, an essential process for maintaining the integrity of the bacterial cell wall.[1][2][3] Inhibition of this enzyme leads to cell lysis and death, making it an attractive target for antibiotics.[1] This guide provides a detailed comparative analysis of two prominent MurA inhibitors: the natural product Avenaciolide and the clinically used antibiotic Fosfomycin.
Performance Data: this compound vs. Fosfomycin
The inhibitory activities of this compound and Fosfomycin against the MurA enzyme have been quantified in several studies. The following table summarizes the available IC50 (half-maximal inhibitory concentration) values, providing a direct comparison of their potency.
| Inhibitor | Target Organism | MurA Variant | IC50 (µM) | Reference |
| This compound (Derivative 1) | Escherichia coli | Wild-type | 0.9 ± 1.11 | [4] |
| This compound (Derivative 2) | Escherichia coli | Wild-type | 2.8 ± 1.22 | [4] |
| This compound (Derivative 1) | Methicillin-resistant Staphylococcus aureus (MRSA) | Wild-type | - | [5] |
| This compound (Derivative 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | Wild-type | - | [5] |
| This compound (Derivative 1) | Methicillin-resistant Staphylococcus aureus (MRSA) | Fosfomycin-resistant (Cys-to-Asp) | Inhibitory | [5] |
| This compound (Derivative 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | Fosfomycin-resistant (Cys-to-Asp) | Inhibitory | [5] |
| Fosfomycin | Escherichia coli | Wild-type | 8.8 | [6][7] |
| Fosfomycin | Escherichia coli | Wild-type (with UNAG pre-incubation) | 0.4 | [6] |
| Fosfomycin | Bacterial cells (genomically expressed MurA) | Wild-type | 4 | [1] |
Mechanism of Inhibition: A Tale of Two Covalent Binders
Both this compound and Fosfomycin are irreversible inhibitors that covalently modify the MurA enzyme.[3][4][8] However, the specifics of their interaction and their efficacy against resistant strains differ significantly.
Fosfomycin acts as a phosphoenolpyruvate (PEP) analog and forms a covalent bond with the thiol group of a critical cysteine residue (Cys115 in E. coli MurA) in the active site.[2][3][8][9] This alkylation event is time-dependent and effectively inactivates the enzyme.[3] A crucial aspect of Fosfomycin's mechanism is its reliance on the Cys115 residue. Mutations of this cysteine to an aspartate (Cys-to-Asp) render the enzyme resistant to Fosfomycin, a known mechanism of clinical resistance.[2][5]
This compound , specifically its active derivatives, also functions as an irreversible inhibitor of MurA.[4] It is proposed that the α,β-unsaturated carbonyl moiety present in the active this compound molecules reacts with the Cys115 residue at the active site through a Michael addition reaction.[4] A key advantage of this compound is its ability to inhibit not only the wild-type MurA but also the Fosfomycin-resistant variant where cysteine is replaced by aspartate.[5] Molecular simulations suggest that this compound competitively perturbs the formation of the tetrahedral intermediate in the enzymatic reaction.[5]
The MurA Signaling Pathway and Experimental Workflow
The MurA enzyme is a key player in the cytoplasmic stage of peptidoglycan biosynthesis. Understanding this pathway is essential for appreciating the impact of its inhibitors.
The evaluation of potential MurA inhibitors typically follows a standardized experimental workflow.
Experimental Protocols
A common method for determining MurA inhibitory activity is the malachite green assay, which measures the amount of inorganic phosphate (Pi) released during the enzymatic reaction.
MurA Inhibition Assay (Malachite Green Method)
Objective: To determine the in vitro inhibitory activity of compounds against the MurA enzyme.
Principle: The MurA-catalyzed reaction of UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) produces enolpyruvyl-UDP-N-acetylglucosamine and inorganic phosphate. The released phosphate is quantified colorimetrically using a malachite green-based reagent. A decrease in phosphate production in the presence of a test compound indicates inhibition of MurA.[10][11]
Materials:
-
Purified MurA enzyme (e.g., from E. coli or S. aureus)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test compounds (this compound, Fosfomycin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.8
-
Malachite green reagent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, UNAG, and the MurA enzyme. The final concentrations of the components should be optimized, but typical concentrations are in the range of 200 µM for UNAG and 200 nM for MurA.[10][11]
-
Inhibitor Pre-incubation: Add the test compounds at various concentrations to the wells of the microtiter plate. Then, add the reaction mixture to each well. For time-dependent inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) before initiating the reaction.[10][11][12] The presence of UNAG during pre-incubation can enhance the inhibitory activity of some compounds, including Fosfomycin.[6]
-
Reaction Initiation: Start the enzymatic reaction by adding PEP to each well. A typical final concentration for PEP is 100 µM.[10][11]
-
Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced, leading to a color change.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Controls:
-
Positive Control: A known MurA inhibitor (e.g., Fosfomycin) to validate the assay.
-
Negative Control: A reaction with the solvent (e.g., DMSO) used to dissolve the test compounds to account for any solvent effects.
-
Blank: A reaction mixture without the enzyme to determine the background absorbance.
Conclusion
Both this compound and Fosfomycin are potent, irreversible inhibitors of the essential bacterial enzyme MurA. While Fosfomycin has a long history of clinical use, the emergence of resistance, primarily through mutations in the Cys115 residue of MurA, necessitates the development of new therapeutic strategies. This compound presents a promising alternative, demonstrating inhibitory activity against both wild-type and Fosfomycin-resistant MurA. This key advantage positions this compound and its derivatives as valuable lead compounds in the quest for novel antibiotics to combat drug-resistant bacterial infections. Further research, including detailed kinetic studies and in vivo efficacy assessments, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach [mdpi.com]
- 10. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Avenaciolide and Caspofungin: An Unfolding Narrative in Antifungal Research
A definitive, data-driven comparison of the antifungal efficacy between avenaciolide and the established agent caspofungin is currently hampered by a significant disparity in available research. While caspofungin has been extensively studied and is a cornerstone of current antifungal therapy, this compound, a natural product, has primarily been investigated for its antibacterial and anti-cancer properties, leaving its potential as a clinical antifungal agent largely unexplored.
This guide synthesizes the existing scientific literature to provide a detailed overview of both compounds, highlighting the known antifungal activities of caspofungin and the limited, yet intriguing, data on this compound. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the current state of knowledge and the significant research gaps that need to be addressed to fully evaluate this compound's therapeutic potential against fungal pathogens.
Caspofungin: A Well-Established Fungal Cell Wall Inhibitor
Caspofungin is a member of the echinocandin class of antifungal drugs, renowned for its potent activity against a broad range of fungal pathogens, including Candida and Aspergillus species.[1][2][3]
Mechanism of Action
Caspofungin exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][4] The absence of β-(1,3)-D-glucan in mammalian cells makes this enzyme an attractive target for selective antifungal therapy.[2] Inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[5]
Antifungal Efficacy
Caspofungin demonstrates potent in vitro and in vivo activity against a wide array of fungal pathogens. The following table summarizes its minimum inhibitory concentrations (MICs) against common fungal species. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Caspofungin MIC Range (µg/mL) |
| Candida albicans | 0.015 - 1[1] |
| Candida glabrata | ≤ 1[1] |
| Candida tropicalis | ≤ 1[1] |
| Candida parapsilosis | ≤ 1[1] |
| Aspergillus fumigatus | 0.122[6] |
| Aspergillus flavus | 0.142[6] |
This compound: An Enigmatic Antifungal Candidate
This compound is a bicyclic bis-lactone natural product that has been isolated from various fungi, including Aspergillus avenaceus and the endophyte Seimatosporium sp.[2][5] While its antibacterial properties have been the primary focus of recent research, some studies have reported its antifungal activity.
Mechanism of Action
The precise antifungal mechanism of this compound remains largely uncharacterized. Some reports suggest that it may act as an ionophore, disrupting mitochondrial function by inhibiting glutamate transport.[1][5] This mode of action is fundamentally different from that of caspofungin and suggests a novel target for antifungal drug development. However, further research is required to validate this hypothesis in fungal cells and to elucidate the specific molecular targets and signaling pathways involved. One study on its antibacterial activity identified MurA, an enzyme in the peptidoglycan synthesis pathway, as a target.[7] Fungi, however, do not possess peptidoglycan, indicating a different mechanism must be at play for its antifungal effects.
Antifungal Efficacy
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in the evaluation of new antifungal agents. The broth microdilution method is a standardized protocol for this purpose.
Methodology:
-
Fungal Isolate Culture: The fungal strain of interest is cultured on an appropriate agar medium to ensure purity and viability.
-
Inoculum Preparation: A standardized suspension of fungal cells (e.g., 1-5 x 10^6 cells/mL) is prepared in a suitable broth medium, such as RPMI-1640.
-
Serial Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus.
Conclusion and Future Directions
The comparison between this compound and caspofungin highlights the vast difference in our understanding of these two antifungal compounds. Caspofungin is a well-characterized and clinically validated drug with a known mechanism of action and a broad spectrum of activity. In contrast, this compound remains a compound of interest with preliminary evidence of antifungal activity but a largely unknown mechanism and efficacy profile.
To bridge this knowledge gap, future research on this compound should focus on:
-
Elucidating the Antifungal Mechanism of Action: Identifying the specific molecular target(s) and signaling pathways in fungal cells is crucial.
-
Determining the Spectrum of Antifungal Activity: Comprehensive in vitro testing against a wide range of clinically relevant fungal pathogens is necessary.
-
Conducting Comparative Efficacy Studies: Head-to-head comparisons with established antifungal agents like caspofungin in both in vitro and in vivo models are essential to assess its relative potency.
-
Investigating Potential for Synergy: Exploring the possibility of synergistic effects when combined with other antifungal drugs could reveal new therapeutic strategies.
Until such data becomes available, this compound's potential as a viable alternative or adjunct to existing antifungal therapies remains speculative. The scientific community awaits further investigation to unlock the true antifungal capabilities of this natural product.
References
- 1. This compound Induces Apoptosis in Human Malignant Meningioma Cells through the Production of Reactive Oxygen Species [jstage.jst.go.jp]
- 2. Isolation of (-)-avenaciolide as the antifungal and antimycobacterial constituent of a Seimatosporium sp. Endophyte from the medicinal plant Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 5. bioaustralis.com [bioaustralis.com]
- 6. In Vitro Activitiy of Rezafungin in Comparison with Anidulafungin and Caspofungin against Invasive Fungal Isolates (2017 to 2022) in China [mdpi.com]
- 7. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Avenaciolide's Molecular Target in MRSA with CRISPR/Cas9 Gene Editing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of avenaciolide, a promising antimicrobial agent, with other alternatives for treating Methicillin-Resistant Staphylococcus aureus (MRSA) infections. We delve into the validation of its molecular target, MurA, using the precision of CRISPR/Cas9 gene editing, and present supporting experimental data to benchmark its performance.
This compound: Targeting the Bacterial Cell Wall
This compound and its derivatives are naturally occurring compounds that have demonstrated significant antimicrobial activity against MRSA.[1][2][3] These compounds disrupt the integrity of the bacterial cell wall by targeting the MurA enzyme.[1][2][3] MurA is a crucial enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5] By inhibiting MurA, avenaciolides effectively halt cell wall construction, leading to cell lysis and bacterial death. The morphology of MRSA cells treated with this compound appears protoplast-like, which is indicative of cell wall biosynthesis interruption.[1][2][3]
Comparison of In Vitro Activity against MRSA
The in vitro efficacy of antimicrobial agents is commonly measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Here, we compare the MIC values of this compound derivatives against those of fosfomycin, another MurA inhibitor, and vancomycin, a glycopeptide antibiotic that also inhibits cell wall synthesis but through a different mechanism.
| Antibiotic/Compound | MRSA Strain(s) | MIC Range (µg/mL) | Reference(s) |
| This compound Derivatives (1 & 2) | MRSA | 4 - 8 | [1][2][3] |
| Fosfomycin | MRSA (various clinical isolates) | 1 - >2048 (resistance observed) | [6][7][8][9] |
| Vancomycin | MRSA (various clinical isolates) | 0.25 - 2 (susceptible), 4 - 8 (intermediate) | [1][10][11][12] |
Note: MIC values can vary depending on the specific MRSA strain and the testing methodology used.
CRISPR/Cas9-Mediated Target Validation of MurA
CRISPR/Cas9 gene editing offers a powerful and precise method for validating the molecular target of a drug.[13][14][15][16][17][18][19] By specifically knocking out the gene encoding the putative target protein, in this case, the murA gene in S. aureus, we can observe the effect on the bacterium's susceptibility to the drug.
Logical Workflow for Target Validation
Caption: Logical workflow for validating MurA as the target of this compound using CRISPR/Cas9.
Experimental Workflow for MurA Knockout
References
- 1. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Prevalence of fosfomycin resistance and gene mutations in clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Prevalence of fosfomycin resistance and gene mutations in clinical isolates of methicillin-resistant Staphylococcus aureus | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Manipulation of MRSA Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 14. Suppression of Antimicrobial Resistance in MRSA Using CRISPR-dCas9 | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 15. CRISPR-Cas9-Mediated Targeting of Multidrug Resistance Genes in Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Genome Editing in Most Staphylococcus aureus by Using the Restriction-Modification System Silent CRISPR-Cas9 Toolkit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The application of CRISPR-Cas system in Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Impact of Antifungal Agents: Profiling Avenaciolide, Fluconazole, and Caspofungin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic impact of Avenaciolide, a naturally derived antifungal, against two widely used clinical agents: the azole Fluconazole and the echinocandin Caspofungin. By leveraging metabolomic profiling, we can elucidate the distinct mechanisms by which these compounds disrupt fungal cellular machinery, offering insights for novel drug development and synergistic therapeutic strategies.
While direct, quantitative metabolomic studies on this compound's impact on fungi are not yet extensively published, its known mechanism of action allows for a hypothesized metabolic profile. This guide contrasts this expected profile with established experimental data from metabolomic studies on Fluconazole and Caspofungin.
Mechanisms of Action: A Tale of Three Targets
The antifungal activity of these three compounds stems from their distinct molecular targets within the fungal cell, leading to vastly different downstream metabolic consequences.
-
This compound: This fungal metabolite primarily targets mitochondrial function. It is known to inhibit mitochondrial glutamate transport and act as an ionophore, disrupting the electrochemical gradients essential for ATP synthesis and other mitochondrial activities. This direct assault on the cell's powerhouse is expected to cause profound and widespread shifts in central carbon metabolism, amino acid biosynthesis, and cellular redox balance.
-
Fluconazole: As a member of the azole class, Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, fluidity, and the function of membrane-bound proteins.[1][3]
-
Caspofungin: This echinocandin targets the fungal cell wall, a structure not present in mammalian cells. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a critical structural polymer of the cell wall.[4][5] This action compromises the cell's structural integrity, leading to osmotic instability and cell lysis.[6]
Comparative Metabolomic Profiles
The differing mechanisms of action translate into unique metabolic fingerprints. The following table summarizes the observed (for Fluconazole and Caspofungin) and hypothesized (for this compound) changes in key metabolite pools following fungal exposure.
| Metabolic Pathway | This compound (Hypothesized Impact) | Fluconazole (Observed in C. albicans) | Caspofungin (Observed in Aspergillus spp.) |
| Primary Target | Mitochondrial Function | Ergosterol Biosynthesis | Cell Wall Synthesis |
| Central Carbon Metabolism | Significant disruption. Expected decrease in TCA cycle intermediates (e.g., α-ketoglutarate) due to impaired mitochondrial import and respiration. | Increase in α-ketoglutarate, glucose-6-phosphate, and ribose-5-phosphate.[7][8] | Decrease in fumarate and malate, indicating TCA cycle disruption.[9] |
| Amino Acid Metabolism | Disrupted. Inhibition of glutamate transport would directly impact pathways linked to glutamate and α-ketoglutarate. | Decrease in glycine, proline, tryptophan, and asparagine.[7][8] | General decrease in detectable intracellular metabolites, including amino acids, as cell viability is compromised.[9] |
| Lipid/Sterol Metabolism | Potential secondary effects on fatty acid metabolism.[6] | Increase in mevalonate, a precursor to sterol synthesis, indicating a bottleneck.[7][8] | Not a primary effect, but cell stress may induce secondary changes in membrane lipid composition. |
| Purine/Pyrimidine Metabolism | Potential decrease due to reduced energy (ATP) availability for synthesis. | Decrease in guanine.[7][8] | Not reported as a primary effect. |
| Key Biomarker | TCA Cycle Intermediates, Glutamate | Ergosterol Precursors (Mevalonate) | Cell Wall Components, Osmolytes (e.g., Glycine Betaine)[9] |
Experimental Protocols
Reproducible metabolomic analysis relies on standardized and meticulous experimental procedures. The following outlines a typical workflow for the untargeted profiling of fungal metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Fungal Culture and Treatment
-
Inoculation: Inoculate a suitable liquid medium (e.g., Yeast Peptone Dextrose - YPD Broth) with fungal spores or a pre-culture to a defined starting density (e.g., 1x10⁶ spores/mL).
-
Growth: Incubate cultures at an optimal temperature (e.g., 30°C or 37°C) with agitation (e.g., 200 rpm) until the mid-logarithmic growth phase is reached.
-
Treatment: Introduce the antifungal agent (this compound, Fluconazole, or Caspofungin) at a pre-determined concentration (e.g., Minimum Inhibitory Concentration - MIC, or a sub-lethal concentration) to the experimental cultures. A vehicle control (e.g., DMSO) should be added to control cultures.
-
Incubation: Continue incubation for a defined period to allow for metabolic changes to occur (e.g., 4 to 48 hours).
Metabolite Extraction
-
Harvesting & Quenching: Rapidly harvest the fungal mycelia by vacuum filtration. Immediately quench metabolic activity by flash-freezing the mycelia in liquid nitrogen. This step is critical to halt enzymatic processes and preserve the metabolic snapshot.
-
Homogenization: Grind the frozen mycelia into a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction: Transfer the powdered mycelia (a precisely weighed amount, e.g., 100 mg) to a tube containing a pre-chilled extraction solvent. A common and effective solvent is a methanol/water mixture (e.g., 80% v/v methanol).[3]
-
Vortexing & Incubation: Vortex the mixture vigorously and incubate at a low temperature (e.g., -20°C) for an extended period (e.g., 60 minutes) to ensure thorough extraction.[3]
-
Centrifugation: Pellet the cell debris by centrifugation at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.
LC-MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.[3][4]
-
Chromatography: Separate metabolites using a suitable column (e.g., reverse-phase C18 or HILIC) with a gradient elution program. For example, a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes to detect a wide range of metabolites. Acquire data in a defined mass range (e.g., m/z 100-1000).[3][10]
-
Data Analysis: Process the raw data using metabolomics software (e.g., MZmine). This involves peak detection, alignment, and normalization. Identify metabolites by comparing their accurate mass and retention times to known standards or databases (e.g., KEGG). Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significantly altered metabolites between treated and control groups.
Conclusion
Metabolomic profiling reveals that this compound, Fluconazole, and Caspofungin incapacitate fungi through fundamentally different metabolic disruptions.
-
This compound's hypothesized impact on mitochondrial function suggests it acts as a broad disruptor of central energy metabolism. This mode of action could be particularly effective and potentially less prone to target-specific resistance mechanisms. Further metabolomic studies are crucial to validate these hypotheses and uncover the full extent of its cellular impact.
-
Fluconazole creates a specific bottleneck in the ergosterol pathway, leading to the accumulation of upstream precursors and the depletion of amino acids, suggesting a complex cellular stress response that reroutes metabolic resources.[7][8]
-
Caspofungin's targeting of the cell wall leads to catastrophic structural failure, with observed metabolic changes likely reflecting a rapid decline in cellular viability rather than a specific, adaptive metabolic shift.
For drug development professionals, this comparative view underscores the potential of targeting fungal mitochondria, a strategy employed by this compound. The distinct metabolic consequences of each drug class also open avenues for designing synergistic combination therapies that could target multiple, independent pathways for a more robust antifungal effect and a lower likelihood of resistance.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. ukm.my [ukm.my]
- 3. Frontiers | LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species [frontiersin.org]
- 4. 2.7. Analytical procedure and LC-MS conditions for global metabolomics [bio-protocol.org]
- 5. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 6. Effects of this compound on lipolysis and on glucose, amino acid and palmitic acid metabolism in isolated adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction method optimization to analyze the fungal metabolites using GC-MS and LC-MS platforms - American Chemical Society [acs.digitellinc.com]
- 9. A detailed lipidomic study of human pathogenic fungi Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Unmasking Avenaciolade's Arsenal: Gene Knockout Studies Confirm MurA as the Primary Target in Bacteria
Avenaciolide, a naturally derived secondary metabolite, has demonstrated significant antimicrobial prowess, particularly against menacing pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). While initial biochemical analyses pointed towards the enzyme MurA as its principal target, definitive genetic evidence is paramount for robust drug development. This guide delves into the utilization of gene knockout studies to unequivocally confirm this compound's mechanism of action, comparing its performance with existing antibiotics and providing the experimental blueprint for such validation.
At the heart of this compound's antibacterial activity lies the disruption of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. The key enzyme in this pathway, UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA, has been identified as the molecular target of this compound.[1][2] This was first suggested by the protoplast-like morphology of bacteria treated with this compound, indicating a compromised cell wall.[1][2] Further validation came from 31P NMR spectroscopy and MS/MS analysis, which demonstrated direct inhibition of MurA.[1][2]
To genetically validate MurA as the primary target of this compound, a gene knockout strategy is the gold standard. This involves creating a mutant strain of the target bacterium, such as S. aureus, where the murA gene is inactivated or "knocked out." The susceptibility of this mutant strain to this compound is then compared to the wild-type strain. A significant increase in resistance (a higher minimum inhibitory concentration, or MIC) in the knockout strain would provide strong evidence that MurA is indeed the primary target.
Performance Comparison: Avenaciolade vs. Alternatives
This compound's unique mechanism of action offers a promising alternative to conventional antibiotics, especially in the face of growing resistance. A key comparator is Fosfomycin, a clinically used antibiotic that also targets MurA. However, this compound has shown efficacy against Fosfomycin-resistant strains of MurA, which often harbor a Cys-to-Asp mutation.[1]
| Compound | Target | Mechanism of Action | MIC against MRSA (μg/mL) | Activity against Fosfomycin-Resistant MurA |
| This compound | MurA | Competitive inhibitor, perturbs the formation of the tetrahedral intermediate in MurA.[1] | 16[1] | Yes[1] |
| Fosfomycin | MurA | Covalently binds to the active site cysteine residue (Cys115). | 64[1] | No[1] |
| Vancomycin | D-Ala-D-Ala terminus of peptidoglycan precursors | Inhibits transglycosylation and transpeptidation steps in peptidoglycan synthesis. | 1-2 | Not applicable |
| Daptomycin | Cell membrane | Disrupts membrane potential. | 0.5-1 | Not applicable |
Experimental Protocols
MurA Gene Knockout in S. aureus using CRISPR-Cas9
This protocol describes a method to create a targeted knockout of the murA gene in S. aureus.
Materials:
-
S. aureus strain (e.g., MRSA strain USA300)
-
CRISPR-Cas9 delivery vector for S. aureus
-
sgRNA targeting the murA gene
-
Homologous recombination repair template with flanking regions of murA but containing a selectable marker instead of the gene.
-
Electroporator
-
Appropriate growth media and selection antibiotics
Procedure:
-
Design and Clone sgRNA: Design a specific single-guide RNA (sgRNA) that targets a conserved region of the S. aureus murA gene. Clone the sgRNA into a suitable S. aureus CRISPR-Cas9 expression vector.
-
Construct Repair Template: Create a repair template containing DNA sequences homologous to the regions upstream and downstream of the murA gene. Replace the murA coding sequence with a selectable marker (e.g., an antibiotic resistance cassette different from the plasmid's).
-
Transformation: Introduce the CRISPR-Cas9 plasmid and the repair template into competent S. aureus cells via electroporation.
-
Selection and Screening: Plate the transformed cells on agar containing the appropriate antibiotics to select for cells that have taken up the plasmid and integrated the repair template.
-
Verification: Screen colonies for the murA knockout by PCR using primers that flank the murA gene. The knockout will show a different band size compared to the wild-type. Confirm the knockout by Sanger sequencing.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Wild-type and murA knockout S. aureus strains
-
This compound and comparator antibiotics (e.g., Fosfomycin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Grow the bacterial strains overnight in CAMHB. Dilute the culture to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of each antimicrobial agent in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Pathways and Workflows
References
- 1. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nature of Staphylococcus aureus MurA and MurZ and approaches for detection of peptidoglycan biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Avenaciolide: A Comparative Analysis of Cross-Resistance with Other Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial agent Avenaciolide with other compounds, focusing on cross-resistance patterns. The information presented is supported by experimental data to aid in research and development efforts.
Executive Summary
This compound, a fungal metabolite, has demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A key finding in cross-resistance studies is its efficacy against fosfomycin-resistant MRSA strains. This activity is attributed to its distinct mechanism of inhibiting the MurA enzyme, a crucial component in bacterial cell wall synthesis. While showing promise as an antibacterial, this compound also exhibits antifungal properties, notably against Candida albicans. This guide summarizes the available quantitative data on its minimum inhibitory concentrations (MICs), details the experimental protocols for susceptibility testing, and visualizes the underlying mechanisms and workflows.
Data Presentation: Antimicrobial Susceptibility
The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of this compound and its derivatives against various microbial strains, compared with other relevant antimicrobial agents.
Table 1: Antibacterial Activity of this compound Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Strain | MIC (µg/mL) |
| This compound derivative 1 | MRSA | 16 |
| This compound derivative 2 | MRSA | 8 |
| This compound derivative 3 | MRSA | 16 |
| This compound derivative 4 | MRSA | >128 |
Data sourced from a study on Avenaciolides as potential MurA-targeted inhibitors[1][2].
Table 2: Antifungal and Antimycobacterial Activity of this compound
| Compound | Organism | Strain | MIC (µg/mL) |
| (-)-Avenaciolide | Candida albicans | - | 6.25 |
| (-)-Avenaciolide | Mycobacterium tuberculosis | H37Ra | 25 |
Data from the isolation and characterization of (-)-Avenaciolide from Seimatosporium sp.[3][4].
Cross-Resistance Profile
Antibacterial Cross-Resistance: this compound and Fosfomycin
Studies have shown that this compound derivatives are potent inhibitors of both wild-type and fosfomycin-resistant MurA in MRSA[1][2]. Fosfomycin resistance often arises from mutations in the murA gene, which encodes the drug's target enzyme, or through enzymatic inactivation of the drug. The ability of this compound to inhibit fosfomycin-resistant MurA suggests that it interacts with the enzyme in a manner that is not compromised by these common resistance mechanisms. This lack of cross-resistance with fosfomycin highlights this compound's potential as a therapeutic agent for infections caused by fosfomycin-resistant pathogens.
Antifungal Cross-Resistance
Currently, there is limited published data specifically investigating the cross-resistance of this compound with other classes of antifungal agents, such as azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B). The primary mechanisms of antifungal resistance often involve alterations in the drug target, overexpression of efflux pumps, or changes in the cell membrane composition[5][6][7][8][9]. Further research is required to determine if this compound is a substrate for common fungal efflux pumps or if its mechanism of action is affected by mutations that confer resistance to other antifungal drugs.
Experimental Protocols
The following are generalized protocols for determining the antimicrobial susceptibility of compounds like this compound, based on standard methodologies. For specific experimental parameters, it is crucial to consult the detailed methodology of the cited studies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi[10][11].
-
Preparation of Inoculum: A standardized suspension of the microbial culture is prepared to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared microbial suspension. A growth control well (no antimicrobial) and a sterility control well (no inoculum) are included. The plates are then incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for yeast).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
This method is an alternative for MIC determination, particularly for certain bacteria.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.
-
Inoculation: A standardized suspension of the microorganism is prepared and spot-inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound inhibits the MurA enzyme, blocking peptidoglycan synthesis.
Experimental Workflow: MIC Determination by Broth Microdilution
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Cross-Resistance between this compound and Fosfomycin
Caption: this compound overcomes common fosfomycin resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Avenaciolides: potential MurA-targeted inhibitors against peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of (-)-avenaciolide as the antifungal and antimycobacterial constituent of a Seimatosporium sp. Endophyte from the medicinal plant Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. woah.org [woah.org]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. Enhanced efficacy of sequential administration of fosfomycin and linezolid against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Avenaciolide: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Avenaciolide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a systematic approach based on its known properties and general principles of hazardous waste management is required.
This guide offers a step-by-step procedure for researchers, scientists, and drug development professionals to determine the appropriate disposal pathway for this compound and similar research chemicals. The primary directive is to always consult your institution's Environmental Health and Safety (EHS) department for final approval and guidance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Prevent contact with skin and eyes.
-
Solubility: this compound has poor water solubility but is soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[1] This is a critical consideration for choosing appropriate waste containers and solvents for decontamination.
This compound Properties for Hazard Assessment
A preliminary hazard assessment can be informed by the known chemical and physical properties of this compound.
| Property | Value | Citation |
| Molecular Formula | C15H22O4 | [1][2][3] |
| Molecular Weight | 266.33 g/mol | [2][3] |
| Appearance | Solid (assumed) | |
| Solubility | Poor in water; Soluble in ethanol, methanol, DMF, DMSO | [1] |
| Biological Activity | Antifungal agent, inhibits mitochondrial glutamate transport | [1][4] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the decision-making process for the safe and compliant disposal of this compound waste.
Step 1: Consult the Safety Data Sheet (SDS)
Step 2: Characterize the Waste
If the SDS lacks specific disposal guidance, you must treat the this compound waste as hazardous and characterize it based on its properties and the processes in which it was used.
-
Solid Waste: This includes unused or expired pure this compound, as well as contaminated consumables like weigh boats, gloves, and pipette tips.
-
Liquid Waste: This includes solutions of this compound dissolved in organic solvents. It is crucial to identify all components of the liquid mixture.
-
Aqueous Waste: While this compound has poor water solubility, any aqueous solutions it has come into contact with should be considered contaminated.
Never dispose of this compound or its solutions down the drain. [5] The impact on aquatic life is unknown, and its biological activity presents a potential environmental hazard.
Step 3: Segregate and Collect Hazardous Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Non-Halogenated Organic Solvents: If this compound is dissolved in solvents like ethanol, methanol, or DMSO, it should be collected in a designated "Non-Halogenated Organic Waste" container.
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, paper towels, and vials, in a separate, clearly labeled container for "Hazardous Solid Waste."
-
Sharps: Any chemically contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Containers must be compatible with the waste they hold, be kept securely closed except when adding waste, and be in good condition.
Step 4: Label Hazardous Waste Containers
Properly labeling waste containers is a strict regulatory requirement. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name of all constituents (e.g., "this compound," "Methanol"). Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The Principal Investigator's name and lab location.
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the lab personnel. Ensure that incompatible waste streams are stored with secondary containment to prevent mixing in case of a leak.
Step 6: Decontaminate Equipment and Work Surfaces
Decontaminate all equipment and surfaces that have come into contact with this compound.
-
Reusable Equipment: Since this compound is soluble in organic solvents, rinsing with ethanol or methanol followed by a standard cleaning procedure should be effective. The rinsate must be collected as hazardous liquid waste.
-
Work Surfaces: Wipe down surfaces with a cloth dampened with a suitable solvent (e.g., 70% ethanol), and dispose of the cloth as hazardous solid waste.
Step 7: Arrange for Waste Pickup
Once a waste container is full or is no longer being used, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not transport hazardous waste outside of the laboratory yourself.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By following these procedural steps and adhering to the principles of safe laboratory practice, researchers can ensure the proper and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
